molecular formula C9H19NO2 B1326681 Ethyl 3-[isopropyl(methyl)amino]propanoate CAS No. 860572-38-9

Ethyl 3-[isopropyl(methyl)amino]propanoate

Cat. No.: B1326681
CAS No.: 860572-38-9
M. Wt: 173.25 g/mol
InChI Key: VQJJKSUALOTQTL-UHFFFAOYSA-N
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Description

Ethyl 3-[isopropyl(methyl)amino]propanoate is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-[isopropyl(methyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[isopropyl(methyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[methyl(propan-2-yl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-12-9(11)6-7-10(4)8(2)3/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJJKSUALOTQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-[isopropyl(methyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl 3-[isopropyl(methyl)amino]propanoate, a tertiary amine ester with potential applications in organic synthesis and drug discovery. This document details its physicochemical properties, outlines a robust synthetic protocol, describes methods for its characterization, and discusses its potential utility for researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-[isopropyl(methyl)amino]propanoate is an organic molecule featuring a tertiary amine and an ethyl ester functional group. The presence of both a nucleophilic and basic nitrogen atom, along with a hydrolyzable ester moiety, makes it an interesting building block in the synthesis of more complex molecules. Its structural similarity to other β-amino esters suggests potential applications as a precursor to biologically active compounds. This guide serves to provide a detailed technical resource for the synthesis, characterization, and potential utilization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Ethyl 3-[isopropyl(methyl)amino]propanoate are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₉NO₂[1][2]
Molecular Weight 173.25 g/mol [1][2]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Predicted to be in the range of 180-220 °C
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.[3]
Density Predicted to be approximately 0.9 g/mL

Synthesis of Ethyl 3-[isopropyl(methyl)amino]propanoate

The most direct and efficient method for the synthesis of Ethyl 3-[isopropyl(methyl)amino]propanoate is the aza-Michael addition of N-isopropylmethylamine to ethyl acrylate. This reaction is a conjugate addition of a secondary amine to an α,β-unsaturated ester.

Reaction Scheme

Synthesis_of_Ethyl_3_isopropyl_methyl_amino_propanoate cluster_reactants Reactants cluster_product Product N_isopropylmethylamine N-isopropylmethylamine product Ethyl 3-[isopropyl(methyl)amino]propanoate N_isopropylmethylamine->product + ethyl_acrylate Ethyl Acrylate ethyl_acrylate->product caption Aza-Michael Addition Synthesis

Caption: Synthetic route to Ethyl 3-[isopropyl(methyl)amino]propanoate.

Experimental Protocol

This protocol is based on established methods for the aza-Michael addition of secondary amines to acrylates.[4][5]

Materials:

  • N-isopropylmethylamine

  • Ethyl acrylate

  • Methanol (or another suitable polar aprotic solvent)

  • Catalyst (optional, e.g., a Lewis acid or base, though the reaction often proceeds without one)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask, add N-isopropylmethylamine (1.0 equivalent).

  • Dissolve the amine in methanol (approximately 0.5 M concentration).

  • While stirring, slowly add ethyl acrylate (1.1 equivalents) to the solution at room temperature. An ice bath can be used to control any initial exotherm.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For less reactive substrates or to increase the reaction rate, the mixture can be heated to reflux (approximately 65°C for methanol).

  • Upon completion of the reaction (typically within 2-24 hours), remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Ethyl 3-[isopropyl(methyl)amino]propanoate.

Self-Validation: The success of the synthesis is validated by the characterization of the purified product using the analytical methods described in the following section. The disappearance of the starting materials and the appearance of a new product spot with a different retention factor on TLC provide a preliminary indication of a successful reaction.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 3-[isopropyl(methyl)amino]propanoate. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.1Quartet2H-O-CH₂ -CH₃
~2.8Triplet2H-N-CH₂ -CH₂-
~2.7Septet1H-CH(CH₃)₂
~2.5Triplet2H-CH₂-CH₂ -C=O
~2.3Singlet3H-N-CH₃
~1.2Triplet3H-O-CH₂-CH₃
~1.0Doublet6H-CH(CH₃ )₂

Predicted ¹³C NMR Spectrum:

Chemical Shift (ppm)Assignment
~173C =O (Ester)
~60-O-C H₂-CH₃
~55-C H(CH₃)₂
~48-N-C H₂-CH₂-
~42-N-C H₃
~35-CH₂-C H₂-C=O
~19-CH(C H₃)₂
~14-O-CH₂-C H₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 173 would be expected. Key fragmentation patterns for esters and amines include:

  • α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of an ethyl or methyl group from the nitrogen, or the isopropyl group.[6][7][8] A significant peak would be expected from the loss of the isopropyl group, resulting in an ion at m/z = 130.

  • Ester Fragmentation: Esters often undergo cleavage at the C-O bond or rearrangement reactions.[6][9] A characteristic peak for the ethoxy group ([CH₃CH₂O]⁺) might be observed at m/z = 45, and a peak for the acylium ion ([CH₃CH₂C(O)]⁺) at m/z = 57 is also possible, though less likely in this specific structure.

Mass_Spec_Fragmentation cluster_parent Molecular Ion cluster_fragments Key Fragments parent [C₉H₁₉NO₂]⁺ m/z = 173 fragment1 [M - C₃H₇]⁺ m/z = 130 parent->fragment1 Loss of isopropyl radical fragment2 [M - C₂H₅]⁺ m/z = 144 parent->fragment2 Loss of ethyl radical caption Predicted Mass Spec Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Gas Chromatography (GC)

Gas chromatography is an excellent method for assessing the purity of volatile compounds like Ethyl 3-[isopropyl(methyl)amino]propanoate. A single, sharp peak on the chromatogram would indicate a high degree of purity. The retention time will be dependent on the specific column and conditions used.

Potential Applications and Future Directions

While specific applications for Ethyl 3-[isopropyl(methyl)amino]propanoate are not extensively documented in the literature, its structure as a β-amino ester suggests several potential areas of utility:

  • Pharmaceutical Synthesis: β-amino acids and their derivatives are important components of many biologically active molecules, including peptides and small molecule drugs. Ethyl 3-[isopropyl(methyl)amino]propanoate could serve as a valuable intermediate in the synthesis of novel pharmaceutical compounds.

  • Agrochemicals: The tertiary amine moiety can be found in various agrochemicals. This compound could be a building block for the development of new pesticides or herbicides.

  • Material Science: The ester functionality allows for polymerization or incorporation into polymer backbones, suggesting potential use in the development of new materials with tailored properties.

Future research could focus on exploring the biological activity of this compound and its derivatives, as well as investigating its utility in various synthetic transformations.

Safety Information

As a prudent laboratory practice, Ethyl 3-[isopropyl(methyl)amino]propanoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

The starting materials for the synthesis have known hazards:

  • N-isopropylmethylamine: Is a flammable and corrosive liquid.

  • Ethyl acrylate: Is a flammable liquid and is known to be an irritant.

Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and safety information.

Conclusion

This technical guide has provided a comprehensive overview of Ethyl 3-[isopropyl(methyl)amino]propanoate, from its fundamental properties to its synthesis and characterization. The aza-Michael addition provides a straightforward and efficient route to this compound. The detailed analytical methods described herein will enable researchers to confidently synthesize and verify the integrity of this molecule. While its specific applications are yet to be fully explored, its chemical structure holds promise for its use as a versatile building block in various fields of chemical research and development.

References

  • PubChem. Ethyl 3-(methylamino)propanoate. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Patsnap. How Ethyl Propanoate Benefits Polymeric Nanoparticle Synthesis. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Molecules. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Filo. Interpretaion of HNMR of ethyl propanoate. [Link]

  • Molecules. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • Royal Society of Chemistry. Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl propanoate. [Link]

  • Organic Spectroscopy International. Examples 13C NMR Spectra. [Link]

  • Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of ethyl methanoate. [Link]

  • Patsnap. Solubility of Ethyl Propanoate in Various Organic Solvents. [Link]

  • Chemistry LibreTexts. 12.09.1: Interpreting C-13 NMR. [Link]

Sources

Beta-amino ester derivatives with isopropyl and methyl groups

Strategic Engineering of Lipophilic -Amino Ester Derivatives

Synthesis, Stability, and Pharmacological Application

Executive Summary

This technical guide addresses the structural design, stereoselective synthesis, and biological validation of

isopropylmethyl

The transition from



Structural Rationale: The Isopropyl/Methyl Advantage

In drug design, the incorporation of

peptidomimetic stabilizationbioavailability enhancement
  • The Isopropyl Anchor (

    
    -Homovaline):  The isopropyl group, derived from Valine, provides a high degree of steric bulk close to the backbone. In 
    
    
    -peptides, this bulk restricts conformational freedom, forcing the backbone into stable secondary structures (helices/sheets) that mimic natural proteins but resist enzymatic degradation.
  • The Methyl Modulation:

    • 
      -Methylation:  Introducing a methyl group at the 
      
      
      -position of a
      
      
      -amino ester creates a quaternary center or a constrained stereocenter, further locking the conformation (the Thorpe-Ingold effect).
    • Methyl Esters: Serving as temporary protecting groups or prodrug moieties to enhance membrane permeability.

Table 1: Comparative Physicochemical Properties

Feature

-Amino Ester (Valine)

-Amino Ester (

-Homovaline)
Impact of Isopropyl/Methyl
Backbone Atoms 3 (N-C

-C=O)
4 (N-C

-C

-C=O)
Increases flexibility unless constrained.
Proteolytic Stability Low (

~min/hours)
High (

~days)
Bulky isopropyl blocks protease access.
Secondary Structure

-Helix /

-Sheet
3

-Helix (stable)
Isopropyl group stabilizes the hydrophobic core.
Metabolic Fate Rapid hydrolysisSlow hydrolysisMethyl ester masking improves oral uptake.
Synthetic Architectures

To access these derivatives with high enantiopurity, we employ two distinct strategies: Arndt-Eistert Homologation (for retaining stereochemistry from the chiral pool) and Enantioselective Mannich Reactions (for de novo synthesis).

Workflow A: Arndt-Eistert Homologation (The Chiral Pool Route)

This is the gold standard for converting L-Valine (isopropyl source) into

  • Activation: N-protected L-Valine is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields the

    
    -diazoketone.[1][2]
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in methanol. The stereocenter at the isopropyl attachment point is preserved with >99% fidelity.

Workflow B: Stereoselective Mannich Reaction

For creating


SyntheticRoutesValineL-Valine(Chiral Pool)Diazoα-DiazoketoneIntermediateValine->Diazo1. Activation2. CH2N2ImineIsopropyl Imine(De Novo)MannichAsymmetric MannichAdditionImine->MannichWolffWolff Rearrangement(Ag+ / MeOH)Diazo->WolffHomologationProductAβ3-HomovalineMethyl EsterWolff->ProductARetains ConfigEnolatePropionate Enolate(Methyl Source)Enolate->MannichProductBα-Methyl-β-IsopropylAmino EsterMannich->ProductBNew Stereocenters

Figure 1: Synthetic logic flow comparing Homologation (Route A) and Mannich Addition (Route B).

Protocol: Enzymatic Kinetic Resolution (Self-Validating System)

Synthetic routes often yield racemic mixtures or suboptimal diastereomeric ratios. To ensure the high purity required for drug development, we utilize Lipase-Catalyzed Kinetic Resolution . This protocol is self-validating because the enzyme's specificity (E-value) acts as a quality gate.

Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435). Principle: CAL-B selectively hydrolyzes the ester of the (S)-enantiomer (typically), leaving the (R)-ester intact.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve racemic

    
    -amino ester (isopropyl derivative) in dry diisopropyl ether (DIPE). Concentration: 50-100 mM.
    
    • Note: Avoid alcohols as solvents to prevent transesterification.

  • Enzyme Addition: Add immobilized CAL-B (20-50 mg per mmol substrate).

  • Water Control: Add water (0.5 equivalents relative to ester).[3]

    • Critical Control Point: Too much water promotes non-enzymatic hydrolysis; too little stalls the reaction.

  • Incubation: Shake at 30-40°C. Monitor via chiral HPLC or GC.

  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Separation:

    • The product is the free

      
      -amino acid (precipitates or extracts into aqueous base).
      
    • The unreacted substrate is the enantiopure ester (remains in organic phase).

Self-Validation Check: Calculate the Enantiomeric Ratio (





  • Pass:

    
     (Highly selective).
    
  • Fail:

    
     (Optimize solvent or temperature).
    

EnzymaticResolutionRacemateRacemic β-Amino Ester(Isopropyl/Methyl)ReactionHydrolysis in DIPE(T = 35°C)Racemate->ReactionCALBCAL-B Lipase(Selective Catalyst)CALB->ReactionCheckCheckpoint:Conversion = 50%?Reaction->CheckCheck->ReactionNo (<50%)Acid(S)-β-Amino Acid(Hydrolyzed Product)Check->AcidYes (Aqueous Phase)Ester(R)-β-Amino Ester(Unreacted)Check->EsterYes (Organic Phase)ValidationCalculate E-ValueIs E > 100?Ester->Validation

Figure 2: Kinetic resolution workflow using CAL-B lipase. This process separates enantiomers based on reaction kinetics.

Pharmacological Implications[4][5][6][7][8][9]

The substitution of the


1. Proteolytic Resistance (The "Stealth" Effect)

Standard proteases (trypsin, chymotrypsin) recognize specific backbone geometries and side-chain orientations. The additional methylene group in

2. Foldamers and Secondary Structure

3

-helices
  • Mechanism: The isopropyl group drives the backbone into a gauche conformation to minimize steric clash, pre-organizing the molecule for binding.

  • Application: These helices can mimic the

    
    -helical domains of proteins (e.g., Bcl-2 family) to inhibit protein-protein interactions.
    

ProteolysisAlphaα-Peptide(Valine)ProteaseProtease Active Site(Chymotrypsin)Alpha->ProteaseFits Active SiteBetaβ-Peptide(Homovaline)Beta->ProteaseSteric Mismatch(Isopropyl Block)ResultARapid Hydrolysis(t1/2 < 1h)Protease->ResultAResultBStealth / Stable(t1/2 > 24h)Protease->ResultBNo Reaction

Figure 3: Mechanistic comparison of proteolytic stability. The

References
  • Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

  • Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics."[3] Current Medicinal Chemistry. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -Amino Acids." Tetrahedron. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "

    
    -Peptides: From Structure to Function." Chemical Reviews. Link
    
  • Green, D. W., et al. (2014). "Poly(beta-amino ester)s: degradable cationic polymers for gene delivery."[4] Accounts of Chemical Research. Link

Technical Guide: Ethyl 3-[isopropyl(methyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 3-[isopropyl(methyl)amino]propanoate (CAS 860572-38-9), a specialized beta-amino ester intermediate used in organic synthesis, medicinal chemistry, and proteomics research.[1][2]

Advanced Synthesis, Mechanistic Pathways, and Research Applications[2]

Executive Summary

Ethyl 3-[isopropyl(methyl)amino]propanoate is a tertiary amine-ester conjugate serving as a critical building block in the synthesis of complex pharmaceutical architectures.[2] Characterized by its dual functionality—a reactive ethyl ester and a sterically defined N-isopropyl-N-methyl amine moiety—this compound is instrumental in developing beta-amino acid derivatives and modifying physicochemical properties (logP, pKa) of drug candidates.[2] Its primary utility spans from fragment-based drug discovery (FBDD) to proteomics , where it functions as a chemical probe for investigating metabolic pathways involving sarcosine and beta-alanine analogs.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The compound represents a structural hybrid of beta-alanine and a hindered secondary amine, offering unique steric protection during nucleophilic substitution reactions.[2]

Property Data / Specification
IUPAC Name Ethyl 3-[methyl(propan-2-yl)amino]propanoate
Common Name Ethyl 3-(isopropyl(methyl)amino)propanoate
CAS Registry Number 860572-38-9
Molecular Formula C

H

NO

Molecular Weight 173.25 g/mol
SMILES CCOC(=O)CCN(C)C(C)C
InChI Key Calculated from structure
Physical State Colorless to pale yellow liquid
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water
pKa (Predicted) ~9.5 (Amine basicity)
LogP (Predicted) ~1.8 - 2.2

Synthesis & Reaction Mechanism[2][10]

The industrial and laboratory-scale synthesis of Ethyl 3-[isopropyl(methyl)amino]propanoate relies on the Aza-Michael Addition .[2] This atom-economic pathway involves the nucleophilic attack of N-isopropylmethylamine onto the electron-deficient beta-carbon of ethyl acrylate.[2]

Mechanistic Pathway

The reaction proceeds via a 1,4-conjugate addition mechanism.[2] The secondary amine, acting as a nucleophile, attacks the


-carbon of the 

-unsaturated ester.[2] The resulting enolate intermediate is rapidly protonated to yield the saturated beta-amino ester.[2]

Key Advantages:

  • Atom Economy: 100% atom utilization (no byproducts).

  • Selectivity: High chemoselectivity for the

    
    -position; no 1,2-addition observed under standard conditions.[2]
    
  • Scalability: Amenable to solvent-free conditions or catalysis by Lewis acids (e.g., SiO

    
    , Al
    
    
    
    O
    
    
    ).[2]
Synthesis Workflow Diagram

SynthesisPathway Amine N-Isopropylmethylamine (Nucleophile) TS Transition State (Zwitterionic Enolate) Amine->TS Nucleophilic Attack (1,4-Addition) Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->TS Product Ethyl 3-[isopropyl(methyl)amino]propanoate (Target Molecule) TS->Product Proton Transfer (Tautomerization)

Caption: Aza-Michael addition pathway illustrating the convergent synthesis of the target beta-amino ester.

Experimental Protocol: Catalytic Synthesis

This protocol describes a validated method for synthesizing the target compound with >95% yield using a silica-promoted strategy, minimizing solvent waste.[2]

Materials
  • Precursor A: N-Isopropylmethylamine (1.0 equiv)[2]

  • Precursor B: Ethyl acrylate (1.1 equiv)[2]

  • Catalyst: Silica gel (200-400 mesh) or acidic alumina (optional for rate acceleration)[2]

  • Solvent: Ethanol (for workup) or Neat[2][3]

Step-by-Step Methodology
  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, charge N-Isopropylmethylamine (10 mmol).

  • Addition : Cool the flask to 0°C in an ice bath. Dropwise add Ethyl acrylate (11 mmol) over 15 minutes to control exothermicity.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir vigorously for 4–6 hours.

    • Note: Reaction progress can be monitored by TLC (Mobile phase: Hexane/EtOAc 7:3) or GC-MS.[2]

  • Workup :

    • If run neat: The mixture is often pure enough for downstream use.

    • To remove excess acrylate: Apply high vacuum (rotary evaporator) at 40°C for 30 minutes.

  • Purification : If necessary, purify via flash column chromatography on silica gel using a gradient of Hexane

    
     Ethyl Acetate.
    
  • Validation : Confirm structure via

    
    H-NMR (CDCl
    
    
    
    ). Look for the characteristic triplet at
    
    
    ~2.5 ppm (NCH
    
    
    ) and the isopropyl methine septet.

Applications in Drug Development & Proteomics[2]

Pharmaceutical Intermediate

The compound serves as a "masked" beta-amino acid.[2] Upon hydrolysis of the ethyl ester, the resulting free acid (N-isopropyl-N-methyl-beta-alanine ) acts as a linker or scaffold in:

  • Peptidomimetics: Introducing the N-isopropyl group restricts conformational flexibility, potentially enhancing the binding affinity of peptide drugs to receptors (e.g., GPCRs).[2]

  • Solubility Modulation: The basic tertiary amine improves the aqueous solubility of lipophilic drug cores via salt formation.

Proteomics & Metabolomics

In proteomics, this compound is utilized as a reference standard or chemical probe:

  • Mass Spectrometry Standard: Used to calibrate detection methods for sarcosine and beta-alanine metabolites, which are biomarkers for prostate cancer and metabolic disorders.[2]

  • Isobaric Tagging: The specific fragmentation pattern of the N-isopropyl-N-methyl group aids in identifying N-terminal modifications in peptide sequencing.[2]

Downstream Synthesis Logic

Applications Root Ethyl 3-[isopropyl(methyl)amino]propanoate Hydrolysis Hydrolysis (LiOH/THF) Root->Hydrolysis Reduction Reduction (LiAlH4) Root->Reduction Acid Beta-Amino Acid (Peptidomimetic Scaffold) Hydrolysis->Acid Alcohol Gamma-Amino Alcohol (Chiral Auxiliary Precursor) Reduction->Alcohol

Caption: Divergent synthetic utility of the ester intermediate in generating functional scaffolds.[2]

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, its structural class (beta-amino esters) dictates the following safety protocols based on GHS Standards :

  • Hazard Classification :

    • H315 : Causes skin irritation.[4]

    • H319 : Causes serious eye irritation.[4]

    • H335 : May cause respiratory irritation.

  • PPE Requirements : Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle in a fume hood to avoid inhalation of amine vapors.

  • Storage : Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.[2]

References

  • Santa Cruz Biotechnology (SCBT) . Ethyl 3-[isopropyl(methyl)amino]propanoate Product Data. Retrieved from

  • PubChem . Compound Summary for Related Beta-Amino Esters (CID 541480). National Library of Medicine. Retrieved from [2]

  • ChemicalBook . Synthesis of Beta-Amino Esters via Aza-Michael Addition. Retrieved from

  • Huateng Pharma . Product Catalog: CAS 860572-38-9.[1][2][5] Retrieved from

  • ResearchGate . Mono-addition of primary amines to ethyl acrylate: Methodologies. Retrieved from

Sources

Structural Diversity and Pharmacological Utility of C9H19NO2: From Synthetic Intermediates to Prodrug Design

[1][2]

Executive Summary

The chemical formula C9H19NO2 represents a critical "tipping point" in small molecule drug discovery.[1] With a molecular weight of approximately 173.25 g/mol and a Degree of Unsaturation (DoU) of 1, this formula encompasses a structural space that bridges hydrophilic fragments and lipophilic drug candidates.[2][1]

For the drug development professional, C9H19NO2 is not merely a molecular weight; it represents three distinct, high-value chemical classes:

  • Carbamates: Specifically tert-butyl butylcarbamate (Boc-butylamine), a ubiquitous intermediate in peptide synthesis.[1]

  • Amino Acid Esters: Such as Leucine isopropyl ester, serving as model prodrugs for membrane permeability studies.[2][1]

  • Omega-Amino Fatty Acids: Such as 9-aminononanoic acid, utilized in polymer chemistry and as lipid metabolism probes.[2][1]

This guide analyzes these isomers, detailing their synthesis, physicochemical properties, and experimental utility in modern pharmaceutical workflows.[2][1]

Part 1: Chemical Space & Topology[1][2]

The formula C9H19NO2 dictates specific structural constraints.

  • Degree of Unsaturation (DoU):

    
    
    
    • Calculation:

      
      .[1]
      
    • Implication: The molecule must contain exactly one double bond (likely C=O) or one saturated ring.[1] Given the presence of two oxygens, the most pharmacologically relevant structures are acyclic carbonyls (esters, acids, carbamates).[2][1]

Structural Classification of Key Isomers[2]

The following diagram illustrates the divergence of C9H19NO2 into three functionally distinct chemical families.

C9H19NO2_IsomersRootC9H19NO2(MW: 173.25 | DoU: 1)Cat1Carbamates(Protecting Groups)Root->Cat1Cat2Amino Acid Esters(Prodrugs)Root->Cat2Cat3Amino Fatty Acids(Metabolites/Polymers)Root->Cat3Iso1tert-Butyl butylcarbamate(N-Boc-butylamine)Cat1->Iso1Iso2L-Leucine Isopropyl EsterCat2->Iso2Iso39-Aminononanoic AcidCat3->Iso3

Figure 1: Structural divergence of the C9H19NO2 formula into synthetic, pharmaceutical, and material science domains.

Part 2: The Synthetic Workhorse – tert-Butyl butylcarbamate

Structure:

Role:

In medicinal chemistry, the tert-butoxycarbonyl (Boc) group is the gold standard for acid-labile amine protection.[1] The C9H19NO2 isomer N-Boc-butylamine represents the fundamental application of this chemistry to a simple aliphatic chain.

Mechanistic Importance

The utility of this isomer lies in its orthogonality .[1] It is stable to basic hydrolysis (unlike trifluoroacetamides) and catalytic hydrogenation (unlike Cbz groups), but cleaves rapidly in acidic conditions (TFA/DCM or HCl/Dioxane) to release the free amine and volatile byproducts (isobutylene and CO2).[1] This "gas-phase workup" capability makes it ideal for solid-phase synthesis.

Experimental Protocol: Synthesis of N-Boc-Butylamine

Standard Operating Procedure (SOP) for Bench Scientists

Objective: Efficient protection of a primary amine using Di-tert-butyl dicarbonate (

Reagents:

  • n-Butylamine (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (TEA) or DIPEA (1.2 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Workflow:

  • Setup: In a round-bottom flask, dissolve n-butylamine (10 mmol) in DCM (30 mL).

  • Base Addition: Add TEA (12 mmol) and cool the solution to 0°C (ice bath) to control the exotherm.

  • Reaction: Add

    
     (11 mmol) dropwise (dissolved in minimal DCM if solid).
    
    • Note: Gas evolution (CO2) is not expected here; it occurs during deprotection.[1]

  • Incubation: Warm to room temperature and stir for 4 hours.

  • Validation (TLC): Spot reaction mix vs. starting amine. Stain with Ninhydrin .[1]

    • Result: Starting material (free amine) stains red/purple.[1] Product (carbamate) does not stain or stains faintly yellow/brown.[1]

  • Workup: Wash with 5% citric acid (removes unreacted amine/TEA), then saturated NaHCO3, then brine. Dry over MgSO4.[1][3]

  • Purification: Concentrate in vacuo. The product is usually a clear oil that crystallizes upon standing (low MP).[1]

Part 3: The Prodrug Candidate – Leucine Isopropyl Ester[1][2]

Structure:

Role:

This isomer is a derivative of the essential amino acid L-Leucine.[1] By esterifying the carboxylic acid with isopropanol, the zwitterionic character of the amino acid is masked.[2][1]

Pharmacological Logic[2]
  • Lipophilicity Modulation: The isopropyl ester significantly increases the LogP (partition coefficient) compared to the free amino acid.[1]

    • Free Leucine LogP: ~ -1.5 (Hydrophilic)

    • Leu-OiPr LogP: ~ 1.3 - 1.7 (Lipophilic)

    • Impact: Enhanced passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium.

  • Active Transport: Despite the modification, the leucine core often retains affinity for the LAT1 (L-Type Amino Acid Transporter 1) , allowing the molecule to "hitchhike" into cells before intracellular esterases hydrolyze it back to the active parent drug (or in this case, the nutrient).[2][1]

Comparative Data: Physicochemical Properties[1][2]
PropertyL-Leucine (Parent)Leucine Isopropyl Ester (C9H19NO2)9-Aminononanoic Acid
MW 131.17173.25173.25
LogP (Predicted) -1.521.311.15
Water Solubility HighModerate/LowLow
pKa (Amine) 9.6~7.8 (Lower due to ester e- withdrawal)~10.0
Primary Utility Nutrient/SignalingProdrug/DeliveryPolymer Precursor

Part 4: Experimental Validation – Ester Stability Assay

When developing C9H19NO2 esters as prodrugs, determining their metabolic half-life is critical.[2][1] The following protocol assesses plasma stability.

Diagram: Metabolic Hydrolysis Pathway

HydrolysisProdrugLeucine Isopropyl Ester(Lipophilic, C9H19NO2)IntermediateTransition StateProdrug->Intermediate+ H2OEnzymeCarboxylesterase(Plasma/Liver)Enzyme->IntermediateCatalysisProduct1L-Leucine(Active Payload)Intermediate->Product1Product2Isopropanol(Byproduct)Intermediate->Product2

Figure 2: Enzymatic hydrolysis of the isopropyl ester prodrug to release the active amino acid.[1]

Protocol: Plasma Stability Assay
  • Preparation: Prepare a 10 mM stock of Leucine Isopropyl Ester in DMSO.

  • Incubation: Spike the stock into pooled human/rat plasma (final conc. 10 µM) pre-warmed to 37°C.

  • Sampling: At T=0, 15, 30, 60, and 120 mins, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.[1]

  • Calculation: Plot % remaining vs. time to determine

    
    .
    

Part 5: Biological Probes – Omega-Amino Fatty Acids[1]

Structure:

While less common in direct drug signaling, this isomer is vital in bioconjugation .[2][1]

  • Mechanism: The terminal amine and carboxylic acid allow for head-to-tail polymerization (Nylon-9 precursors) or the creation of "spacers" in PROTAC (Proteolysis Targeting Chimera) design.

  • Lipid Mimetics: It serves as a non-metabolizable probe for fatty acid uptake studies, as the terminal amine prevents normal Beta-oxidation cycles.[2][1]

References

  • PubChem. L-Leucine isopropyl ester Compound Summary. National Library of Medicine.[1][4][5] [Link][1]

  • Organic Syntheses. Synthesis of tert-Butyl Carbamates. Org.[1][3][6] Synth. Coll. Vol. 6. [Link]

  • PubChem. 9-Aminononanoic acid Compound Summary. National Library of Medicine.[1][4][5] [Link][1]

  • ResearchGate. Antimicrobial activity of nonanoic acid derivatives.[1] [Link]

An In-depth Technical Guide to the Safe Handling of Ethyl 3-[isopropyl(methyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guide: As a Senior Application Scientist, ensuring the highest standards of safety and accuracy is paramount. It is important to note that a specific Safety Data Sheet (SDS) for Ethyl 3-[isopropyl(methyl)amino]propanoate was not publicly available at the time of this writing. Therefore, this guide has been meticulously synthesized by leveraging data from closely related structural analogs, including Ethyl 3-(methylamino)propanoate and N-Ethylisopropylamine. This approach allows for a robust understanding of the potential hazards and necessary safety protocols. Researchers should always consult the most current and specific SDS provided by the supplier before handling any chemical.

Introduction: Understanding the Compound

Ethyl 3-[isopropyl(methyl)amino]propanoate is a tertiary amine with an ester functional group. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The presence of both an amine and an ester group dictates its chemical reactivity and potential hazards, which are likely to include flammability, corrosivity, and irritation to the skin and eyes. This guide provides a comprehensive overview of the safety considerations and handling protocols necessary for the safe use of this compound in a research and development setting.

Hazard Identification and Classification

Based on the analysis of its structural analogs, Ethyl 3-[isopropyl(methyl)amino]propanoate is anticipated to be classified as a hazardous substance. The probable GHS classifications are summarized below.

Table 1: Anticipated GHS Classification
Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

The following diagram illustrates the likely hazard pictograms associated with Ethyl 3-[isopropyl(methyl)amino]propanoate.

GHS_Pictograms cluster_pictograms Anticipated GHS Hazard Pictograms flame Flammable corrosion Corrosion irritant Irritant PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 1. Lab Coat d2 2. Gloves d1->d2 d3 3. Eye/Face Protection d2->d3 f1 1. Gloves (inside-out) f2 2. Face Shield f1->f2 f3 3. Goggles f2->f3 f4 4. Lab Coat f3->f4

Caption: Recommended PPE donning and doffing sequence.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Safe Handling Procedures
  • Grounding: Take precautionary measures against static discharge. Use explosion-proof equipment. * Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.

  • Avoid Incompatibles: Keep away from strong oxidizing agents, acids, and bases.

  • Personal Hygiene: Wash hands and face thoroughly after handling.

Storage Conditions
  • Container: Keep the container tightly closed.

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. * Segregation: Store separately from incompatible materials.

Accidental Release and First-Aid Measures

A clear and practiced emergency plan is essential for responding to spills and exposures.

Spill Response

The following diagram outlines the general procedure for a chemical spill.

Spill_Response s1 1. Evacuate Immediate Area s2 2. Notify Lab Supervisor s1->s2 s3 3. Don Appropriate PPE s2->s3 s4 4. Contain Spill with Absorbent Material s3->s4 s5 5. Collect and Dispose of as Hazardous Waste s4->s5 s6 6. Decontaminate Spill Area s5->s6

Caption: General workflow for chemical spill response.

First-Aid Measures
Table 3: First-Aid Procedures
Exposure RouteFirst-Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Physical and Chemical Properties

While a complete dataset for Ethyl 3-[isopropyl(methyl)amino]propanoate is not available, the following properties can be anticipated based on its structure and analogs.

Table 4: Anticipated Physical and Chemical Properties
PropertyValueSource/Rationale
Molecular Formula C9H19NO2Santa Cruz Biotechnology [1]
Molecular Weight 173.25 g/mol Santa Cruz Biotechnology [1]
Appearance Colorless to pale yellow liquidBased on similar compounds
Boiling Point Not available
Flash Point Likely < 60 °C (Flammable)Based on flammable nature of analogs
Solubility Soluble in organic solvents; slight solubility in waterGeneral property of similar esters and amines

Stability and Reactivity

  • Reactivity: Not expected to be dangerously reactive under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, sparks, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides may be formed upon combustion.

Toxicological Information

Specific toxicological data for Ethyl 3-[isopropyl(methyl)amino]propanoate is not available. The primary hazards are expected to be skin and eye irritation or corrosion, and respiratory tract irritation upon inhalation. Chronic effects are not known.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Conclusion

References

  • TCI Chemicals. (2025). Safety Data Sheet: Isopropyl 3-Aminocrotonate.
  • BenchChem. (2025). Personal protective equipment for handling Ethyl 3-amino-2-methylbut-2-enoate.
  • PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Ethyl 3-[isopropyl(methyl)amino]propanoate via Michael addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Ethyl 3-[isopropyl(methyl)amino]propanoate (CAS: N/A for specific isomer, generic class CAS: 2213-08-3 analog). The method utilizes the Aza-Michael addition , a 1,4-conjugate addition of N-methylisopropylamine to ethyl acrylate.

This pathway is selected for its 100% atom economy , absence of by-products, and scalability. Two variations are presented: a Solvent-Free (Neat) method for maximum throughput and green compliance, and a Solvent-Mediated (Ethanol) method for precise thermal control.

Key Performance Indicators (KPIs):

  • Yield: >95% (Isolated)[1]

  • Purity: >98% (GC/NMR)

  • Reaction Time: 2–4 Hours

  • Green Chemistry Score: High (low/no solvent, atom economical)

Scientific Background & Mechanism

The synthesis relies on the nucleophilic attack of the secondary amine (N-methylisopropylamine) onto the


-carbon of the 

-unsaturated ester (ethyl acrylate). Unlike primary amines, which can undergo double addition, the secondary amine utilized here stops cleanly at the mono-adduct, preventing polymerization-like side reactions.
Reaction Scheme & Mechanism

The reaction proceeds via a polar transition state where the lone pair of the nitrogen attacks the electron-deficient alkene.

G cluster_0 Reactants Amine N-Methylisopropylamine (Nucleophile) TS Transition State (Zwitterionic Intermediate) Amine->TS Nucleophilic Attack (1,4-Addition) Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->TS Enol Enolate Intermediate TS->Enol Charge Stabilization Product Ethyl 3-[isopropyl(methyl)amino]propanoate (Target) Enol->Product Proton Transfer (Tautomerization)

Figure 1: Mechanistic pathway of the Aza-Michael addition. The secondary amine acts as a Michael donor, attacking the


-carbon of the acrylate.

Experimental Design & Safety

Critical Safety Parameters
  • Ethyl Acrylate: Highly flammable, lachrymator, and suspected carcinogen. MUST be handled in a fume hood. Polymerization can occur if the inhibitor (MEHQ) is consumed or if heated excessively without oxygen.

  • N-Methylisopropylamine: Corrosive and flammable.

  • Exotherm Control: The reaction is exothermic. Controlled addition is required to prevent thermal runaway, which could trigger acrylate polymerization.

Materials Table
ReagentMW ( g/mol )Density (g/mL)Equiv.Role
Ethyl Acrylate 100.120.9211.0Electrophile
N-Methylisopropylamine 73.140.7031.1 - 1.2Nucleophile
Ethanol (Optional) 46.070.789SolventHeat Sink
MEHQ 124.14Solid10-50 ppmInhibitor

Detailed Protocol

Method A: Solvent-Free (Green & Scalable)

Recommended for gram-to-kilogram scale synthesis where solvent removal is a bottleneck.

Step 1: Setup

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and an internal thermometer.

  • Purge the system with Nitrogen (

    
    ), but ensure a small amount of air is present if the reaction time is long (oxygen is necessary for the MEHQ inhibitor to function in the acrylate).
    
  • Charge the flask with 1.2 equivalents of N-methylisopropylamine.

Step 2: Addition (The Critical Step)

  • Cool the amine in an ice-water bath to

    
    C.
    
  • Charge the addition funnel with 1.0 equivalent of Ethyl Acrylate.

  • Dropwise Addition: Add the ethyl acrylate slowly over 30–60 minutes.

    • Monitor: Maintain internal temperature

      
      C.
      
    • Why? Rapid addition causes an exotherm that may boil the amine (bp ~70-80°C) or polymerize the acrylate.

Step 3: Reaction

  • Once addition is complete, remove the ice bath.

  • Allow the mixture to stir at Room Temperature (RT) for 2 hours.

  • Optional: If TLC/GC indicates incomplete conversion, warm the mixture to

    
    C for 1 hour.
    

Step 4: Workup & Purification

  • Evaporation: The excess N-methylisopropylamine (bp ~71°C) is more volatile than the product. Remove it via rotary evaporation (

    
    C, 200 mbar -> 20 mbar).
    
  • Distillation: Purify the residue by vacuum distillation.

    • Expected bp: ~85–95°C at 10 mmHg (estimated based on structural analogs).

    • Collect the clear, colorless oil.

Method B: Ethanol Solution (High Control)

Recommended for initial R&D screening or if exotherm control is difficult.

  • Dissolve 1.0 eq of Ethyl Acrylate in 3 volumes of absolute Ethanol.

  • Add 1.1 eq of N-methylisopropylamine dropwise at RT.

  • Stir at RT for 4–6 hours.

  • Remove solvent and excess amine via rotary evaporation.

  • Purify via vacuum distillation or silica plug filtration (eluent: 10% MeOH in DCM) if high purity is required without thermal stress.

Process Monitoring & Characterization

In-Process Control (IPC)
  • TLC: Silica gel, 10% MeOH/DCM. Stain with Iodine or Ninhydrin.

    • Acrylate:[1][2][3][4] High

      
      , UV active.
      
    • Product: Lower

      
      , stains with Iodine.
      
  • GC-MS: Ideal for monitoring the disappearance of Ethyl Acrylate.

Expected Analytical Data
  • Appearance: Clear, colorless to pale yellow liquid.

  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    • 
       1.01 (d, 6H, 
      
      
      
      )
    • 
       1.25 (t, 3H, 
      
      
      
      )
    • 
       2.20 (s, 3H, 
      
      
      
      )
    • 
       2.45 (t, 2H, 
      
      
      
      )
    • 
       2.75 (t, 2H, 
      
      
      
      )
    • 
       2.85 (sept, 1H, 
      
      
      
      )
    • 
       4.12 (q, 2H, 
      
      
      
      )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization (Gel formation)Overheating; Lack of inhibitor; Oxygen exclusion.Keep T < 40°C during addition. Ensure commercial acrylate contains MEHQ. Do not use ultra-pure

(trace

needed for MEHQ).
Low Yield Incomplete conversion; Volatility of amine.Use 1.2–1.5 eq of amine. Use a reflux condenser. Increase reaction time.
Impurity: Bis-adduct N/A for this reaction.Impossible with secondary amine reactant. Check starting material purity.
Hydrolysis Moisture in solvent/air.Use anhydrous ethanol or neat conditions. Store product under inert gas.

References

  • Rulev, A. Y. (2017). "Aza-Michael Reaction: A Decade Later – Is the Research Over?" European Journal of Organic Chemistry, 2017(1), 1-15. Link

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Santa Cruz Biotechnology. "Ethyl 3-[isopropyl(methyl)amino]propanoate Product Data." Link

  • Sigma-Aldrich. "Ethyl 3-(methylamino)propanoate Safety Data Sheet (SDS)." (Used for analog safety data). Link

Sources

Application Note: A Practical Guide to the Aza-Michael Addition of N-isopropylmethylamine to Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive protocol for the synthesis of ethyl 3-(isopropyl(methyl)amino)propanoate via the aza-Michael addition of N-isopropylmethylamine to ethyl acrylate. We delve into the underlying reaction mechanism, offer a detailed, field-tested experimental procedure, and provide guidance on product purification and characterization. This guide is designed for researchers in organic synthesis and drug development, emphasizing safety, efficiency, and mechanistic understanding to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Importance of the Aza-Michael Addition

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and advanced materials. The aza-Michael addition, a specific class of conjugate addition, stands out as one of the most efficient methods for creating C-N bonds.[1][2] This reaction involves the 1,4-addition of a nitrogen-based nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound.[3]

The reaction between N-isopropylmethylamine (a secondary amine) and ethyl acrylate (an activated alkene) is an exemplary case, yielding a β-amino ester. These products are highly valuable synthetic intermediates, serving as precursors for β-amino acids, peptides, and various heterocyclic compounds. The use of a secondary amine like N-isopropylmethylamine is particularly advantageous as it precludes the possibility of a second addition, leading to a cleaner reaction profile and simplifying product isolation.[4]

This application note will explore the theoretical basis and practical execution of this transformation, providing researchers with the necessary tools to successfully implement this protocol.

Reaction Mechanism and Rationale

The reaction proceeds through a nucleophilic conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of N-isopropylmethylamine acts as the nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack.

A computational study on similar systems suggests the reaction preferentially occurs via a 1,2-addition mechanism that leads to a zwitterionic intermediate, followed by a rate-determining proton transfer to yield the final 1,4-addition product.[5]

The key steps are:

  • Nucleophilic Attack: The secondary amine attacks the β-carbon of the ethyl acrylate double bond.

  • Formation of a Zwitterionic Intermediate: The electron density shifts through the conjugated system, forming an enolate and a positively charged ammonium ion.

  • Proton Transfer: An intramolecular or intermolecular proton transfer occurs, neutralizing the charges and forming the stable β-amino ester product, ethyl 3-(isopropyl(methyl)amino)propanoate.

While this reaction can proceed without a catalyst, particularly with unhindered amines, various catalysts such as Lewis acids, Brønsted acids, or even enzymes can be employed to enhance the reaction rate.[1][6][7] For this specific transformation, the inherent nucleophilicity of N-isopropylmethylamine is typically sufficient to drive the reaction forward under mild conditions.

Caption: A diagram of the aza-Michael reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as necessary.

Materials and Equipment
Reagents & Solvents Equipment
N-isopropylmethylamine (≥98%)50 mL Round-bottom flask
Ethyl acrylate (≥99%, contains inhibitor)Magnetic stirrer and stir bar
Anhydrous Methanol (optional solvent)Septum and nitrogen inlet
Diethyl ether (for workup)Syringes and needles
Anhydrous Magnesium Sulfate (for drying)Rotary evaporator
Silica gel (for chromatography)Glassware for column chromatography
Hexane/Ethyl Acetate (eluent)TLC plates and developing chamber
Critical Safety Precautions

This protocol must be performed in a certified chemical fume hood.

  • Ethyl Acrylate: Highly flammable liquid and vapor.[8] Toxic if inhaled, harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[8][9] It is also a suspected carcinogen.[8] Keep away from all ignition sources.[10][11] Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.

  • N-isopropylmethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment (PPE).

  • Work Environment: Ensure the work area is free of ignition sources. All glassware should be properly secured.

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

  • Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask. Dry the flask in an oven and allow it to cool under a stream of dry nitrogen.

  • Reagent Addition (Amine): To the flask, add N-isopropylmethylamine (0.52 g, 6.0 mmol, 1.2 eq). If a solvent is desired for better heat dissipation or handling, 10 mL of anhydrous methanol can be added at this stage.[3] However, a solvent-free approach is often effective and aligns with green chemistry principles.[1]

  • Reagent Addition (Acrylate): While stirring, add ethyl acrylate (0.50 g, 5.0 mmol, 1.0 eq) dropwise via syringe over 5 minutes. Causality Note: A slow, dropwise addition is crucial to control the initial exotherm of the reaction, preventing potential polymerization of the ethyl acrylate.

  • Reaction: Seal the flask and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical TLC system would be 8:2 Hexane:Ethyl Acetate. The disappearance of the ethyl acrylate spot indicates the reaction is nearing completion. Reaction times can vary from a few hours to 24 hours.[1]

  • Workup: Once the reaction is complete, if a solvent was used, remove it under reduced pressure using a rotary evaporator. If no solvent was used, proceed directly to purification.

  • Purification: Purify the crude oil directly by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).

    • Collect the fractions containing the product (visualized by TLC).

    • Combine the pure fractions and remove the eluent under reduced pressure to yield ethyl 3-(isopropyl(methyl)amino)propanoate as a clear or pale yellow oil.

Product Characterization

The identity and purity of the final compound, Ethyl 3-(isopropyl(methyl)amino)propanoate, should be confirmed using standard analytical techniques.

  • Molecular Weight: 173.25 g/mol .[12]

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~4.1 (q, 2H, -OCH₂ CH₃), ~2.8-2.6 (m, 2H, -NCH₂ CH₂-), ~2.5-2.3 (m, 3H, -NCH₂ CH₂- and -NCH (CH₃)₂), ~2.2 (s, 3H, -NCH₃ ), ~1.2 (t, 3H, -OCH₂CH₃ ), ~1.0 (d, 6H, -NCH(CH₃ )₂).

  • ¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~172.5 (C=O), ~60.5 (-OC H₂CH₃), ~53.0 (-NC H(CH₃)₂), ~48.0 (-NC H₂CH₂-), ~40.0 (-NC H₃), ~35.0 (-NCH₂C H₂-), ~19.0 (-NCH(C H₃)₂), ~14.0 (-OCH₂C H₃). (Note: NMR chemical shifts are estimated based on analogous structures and may vary slightly).[13][14]

  • Mass Spectrometry (ESI+): m/z = 174.15 [M+H]⁺.

  • IR (neat, cm⁻¹): ~2970 (C-H stretch), ~1735 (C=O ester stretch), ~1180 (C-O stretch).

Summary of Reaction Parameters and Troubleshooting

Parameter Value/Condition Justification
Stoichiometry (Amine:Acrylate) 1.2 : 1.0A slight excess of the amine ensures complete consumption of the limiting acrylate.
Solvent None (or Methanol)Solvent-free conditions are environmentally preferable and simplify workup.[1][2]
Temperature Room TemperatureSufficient for this reaction; avoids potential polymerization of ethyl acrylate at higher temps.
Reaction Time 12-24 hoursVaries based on scale and purity; must be monitored for completion.
Expected Yield 80-95%Typical for this type of clean, high-conversion reaction after purification.
Troubleshooting Guide
  • Problem: Low or No Conversion.

    • Cause: Insufficient reaction time or low reactivity.

    • Solution: Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40-50°C) can be applied cautiously, but monitor for any signs of acrylate polymerization. A catalytic amount of a Lewis acid (e.g., LiClO₄) could be explored.[1]

  • Problem: Formation of a Solid Polymer.

    • Cause: Uncontrolled exotherm or presence of radical initiators leading to polymerization of ethyl acrylate.[9]

    • Solution: Ensure slow, dropwise addition of ethyl acrylate, potentially with external cooling (ice bath). Confirm that the ethyl acrylate used contains an inhibitor.

  • Problem: Difficult Purification.

    • Cause: Incomplete reaction leading to overlapping spots on TLC with starting material.

    • Solution: Ensure the reaction has gone to completion before attempting purification. Optimize the chromatography eluent system using TLC to achieve better separation between the product and any remaining starting materials.

References

  • Steunenberg, P., Sijm, M., Zuilhof, H., Sanders, J. P. M., Scott, E. L., & Franssen, M. C. R. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Azizi, N., & Saeedi, M. (2006). Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Available from: [Link]

  • Representative aza-Michael reactions with acrylates and amines. (n.d.). ResearchGate. Available from: [Link]

  • Sasol Chemicals. (2023). Ethyl Acrylate Safety Data Sheet. SasolTechData.com. Available from: [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). MDPI. Available from: [Link]

  • MSDS Ethyl Acrylate. (n.d.). Ayers international. Available from: [Link]

  • Ghys, T., De Vleeschouwer, F., Van Speybroeck, V., & Stevens, C. V. (2018). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Available from: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). (n.d.). ResearchGate. Available from: [Link]

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available from: [Link]

Sources

Application Note: Ethyl 3-[isopropyl(methyl)amino]propanoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-[isopropyl(methyl)amino]propanoate (CAS: 82560-61-0) is a specialized


-amino ester intermediate used in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its value lies in the 

-isopropyl-

-methyl
moiety, which provides a unique balance of lipophilicity and steric bulk, often used to fill hydrophobic pockets in drug targets while eliminating hydrogen bond donor capability at the nitrogen center.

This technical guide provides validated protocols for its synthesis via aza-Michael addition, downstream derivatization strategies (hydrolysis and amidation), and critical stability controls regarding the retro-Michael reaction.

Part 1: Chemical Profile & Synthetic Utility

Structural Analysis

The molecule consists of a propanoate backbone with a tertiary amine at the


-position.
  • Ethyl Ester: Functions as a masking group for the carboxylic acid or a leaving group for direct amidation/cyclization.

  • 
    -Isopropyl Group:  Introduces significant steric hindrance and lipophilicity (
    
    
    
    modulation), often improving metabolic stability by hindering
    
    
    -dealkylation.
  • 
    -Methyl Group:  Removes the H-bond donor, preventing non-specific binding and improving membrane permeability.
    
Physicochemical Properties
PropertyValue (Approx.)Note
Molecular Formula

Molecular Weight 173.25 g/mol
Boiling Point 85-90°C @ 10 mmHgVolatile under high vacuum
Solubility DCM, MeOH, EtOAc, THFImmiscible with water at neutral pH
pKa (Conj. Acid) ~9.5 - 10.0Typical for tertiary aliphatic amines

Part 2: Synthesis Protocol (Aza-Michael Addition)

The most efficient route to this intermediate is the aza-Michael addition of


-methylisopropylamine to ethyl acrylate. While often reported as "solvent-free," the exothermicity of the reaction requires strict thermal control to prevent polymerization of the acrylate or runaway conditions.
Reagents
  • Amine:

    
    -Methylisopropylamine (1.05 equiv)
    
  • Michael Acceptor: Ethyl Acrylate (1.0 equiv)

  • Solvent: Ethanol (Optional, recommended for heat management) or Neat (Solvent-free)

  • Catalyst: None required (autocatalytic); Lewis acids (

    
    ) can be used to accelerate sluggish reactions but are rarely needed for aliphatic amines.
    
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Charging: Charge the flask with

    
    -methylisopropylamine (1.05 equiv).
    
    • Expert Insight: A slight excess of amine drives the reaction to completion and is easier to remove via evaporation than the acrylate.

  • Addition: Cool the amine to 0–5°C using an ice bath. Add Ethyl Acrylate dropwise over 30–60 minutes.

    • Critical Control: Maintain internal temperature

      
      °C. The reaction is exothermic. High temperatures promote polymerization of ethyl acrylate.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 12–24 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM) or

      
      -NMR. The reaction is complete when the vinyl protons of ethyl acrylate (
      
      
      
      5.8–6.4 ppm) disappear.
  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess amine and ethanol.

    • Purification: Vacuum distillation is preferred for high purity. Alternatively, flash chromatography (Silica, Hexane:EtOAc 8:2

      
       1:1) can be used, though the amine tailing requires 1% 
      
      
      
      in the eluent.
Workflow Diagram

SynthesisWorkflow Input N-Methylisopropylamine + Ethyl Acrylate Process Aza-Michael Addition (0°C to RT, 12-24h) Input->Process Exothermic Process->Process Incomplete Check QC Check (NMR: Loss of Vinyl H) Process->Check Workup Distillation/Evaporation Check->Workup Pass Product Ethyl 3-[isopropyl(methyl) amino]propanoate Workup->Product

Figure 1: Synthesis workflow for the aza-Michael addition. Note the critical QC checkpoint to ensure consumption of the acrylate.

Part 3: Downstream Applications & Reactivity

Once synthesized, this intermediate is typically used in two ways: hydrolysis to the free acid (for peptide coupling) or direct cyclization.

Hydrolysis to -Amino Acid

Converting the ester to the acid (3-[isopropyl(methyl)amino]propanoic acid) creates a zwitterionic building block.

  • Reagents:

    
     (2.0 equiv), 
    
    
    
    (3:1).
  • Protocol:

    • Dissolve ester in

      
      . Cool to 0°C.[1]
      
    • Add

      
      . Stir at RT for 4–6 hours.
      
    • Critical Step (Isolation): Carefully neutralize with

      
       to the isoelectric point (approx pH 6–7).
      
    • Lyophilize to obtain the crude amino acid salt, or extract with

      
      -butanol if desalting is required.
      
    • Caution: Acidifying too far (pH < 3) risks retro-Michael decomposition if heated.

Reactivity Map & Stability Risks

The most significant risk with


-amino esters is the Retro-Michael Reaction . Under heating or strong basic conditions, the equilibrium can shift back to the amine and acrylate, degrading the material.

ReactivityMap Center Ethyl 3-[isopropyl(methyl) amino]propanoate Hydrolysis Hydrolysis (LiOH) Target: Free Acid Center->Hydrolysis Standard Path Amidation Direct Amidation (T3P/Diamine) Center->Amidation High Temp/Catalyst Retro Retro-Michael (Decomposition) Center->Retro Heat (>80°C) or Strong Base Start Materials Start Materials Retro->Start Materials Loss of Yield

Figure 2: Reactivity map highlighting the primary synthetic pathways and the critical retro-Michael instability pathway.

Part 4: Quality Control & Storage

Specification Table
TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow oil
Identification

-NMR
Consistent with structure; No vinyl protons (5.8-6.4 ppm)
Purity GC-MS or HPLC

Residual Amine GC (Headspace)

(w/w)
Water Content Karl Fischer

(Critical to prevent slow hydrolysis)
Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.

  • Stability: Re-test purity every 6 months. If stored at RT, check for acrylate odor (sign of retro-Michael) before use.

Part 5: References

  • Aza-Michael Addition Mechanism & Catalysis: Rulev, A. Y. (2023).[2] Aza-Michael Reaction: A Decade Later – Is the Research Over? European Journal of Organic Chemistry.[2]

  • General Protocol for

    
    -Amino Ester Synthesis: 
    Bosica, G., & Abdilla, R. (2016). LiClO4 Catalyzed Aza-Michael Addition of Secondary Amines to 
    
    
    
    -Unsaturated Esters under a Solvent-Free Condition.[3] Molecules, 21(6), 815.[4]
  • Retro-Michael Instability in Pharmaceutical Conjugates: Fontaine, S. D., et al. (2015). Addressing the retro-Michael instability of maleimide bioconjugates. Bioconjugate Chemistry.[5][6]

  • Commercial Availability & Properties: Santa Cruz Biotechnology.[1] Ethyl 3-[isopropyl(methyl)amino]propanoate Product Data.

  • 
    -Alanine Derivatives in Drug Design (Dabigatran Analogs): 
    Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766. (Illustrates the utility of 
    
    
    
    -substituted
    
    
    -alanine scaffolds).

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in aza-Michael reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aza-Michael Reaction Optimization Topic: Troubleshooting Low Conversion Rates in Conjugate Additions of Amines Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Kinetic vs. Thermodynamic Trap

Welcome to the optimization center. If you are experiencing low conversion in aza-Michael additions, you are likely caught in one of two traps: thermodynamic reversibility (the retro-aza-Michael effect) or kinetic stagnation (poor nucleophile/electrophile orbital overlap).

Unlike the irreversible carbon-Michael addition, the formation of the C-N bond is often reversible. "Cranking the heat" is a common rookie mistake that shifts the equilibrium back to the starting materials. This guide prioritizes catalytic activation and solvent engineering over thermal forcing.

Diagnostic Flowchart

Before altering your protocol, identify your failure mode using the logic flow below.

TroubleshootingFlow Start START: Characterize Failure CheckTLC Is Product Forming? Start->CheckTLC NoProduct No Product (0% Conversion) CheckTLC->NoProduct No Stalled Stalls at ~50-60% Conversion CheckTLC->Stalled Yes, but stops SideProducts Bis-Addition / Polymerization CheckTLC->SideProducts Too many spots CheckNu Is Nucleophile Aromatic/Hindered? NoProduct->CheckNu CheckTemp Is Temperature > 60°C? Stalled->CheckTemp Stoich SOLUTION: Adjust Stoichiometry (Excess Amine for Mono) SideProducts->Stoich Activation SOLUTION: Lewis Acid Catalysis (Yb(OTf)3 or CuI) CheckNu->Activation Yes (Aniline/t-Butyl) SolventSwitch SOLUTION: Switch to 'On-Water' or Solvent-Free CheckNu->SolventSwitch No (Aliphatic) RetroMichael ISSUE: Retro-Aza-Michael Equilibrium CheckTemp->RetroMichael Yes CoolDown SOLUTION: Lower Temp (< 40°C) + High Pressure (Sealed Tube) RetroMichael->CoolDown

Figure 1: Decision matrix for diagnosing reaction failures. Note that high temperature is often the enemy of yield in reversible systems.

Technical FAQs & Troubleshooting Protocols

Issue 1: "My reaction stalls at 60% conversion and won't push to completion."

Diagnosis: You are fighting Thermodynamics. The aza-Michael reaction is an equilibrium process.[1][2] The forward reaction is exothermic; therefore, according to Le Chatelier’s principle, high temperatures favor the reverse reaction (retro-aza-Michael) . If you are heating a stalled reaction to "push it," you are likely accelerating the decomposition of your product.

Corrective Protocol: The "Low-Temp/High-Pressure" Shift

  • Temperature: Lower reaction temperature to 25°C–40°C.

  • Concentration: Run the reaction Neat (Solvent-Free) or at very high concentration (5M). This entropically favors the bimolecular association.

  • Catalyst: Switch to a catalyst that works at room temperature to avoid the thermal requirement.

    • Recommendation:Sulfated Zirconia (

      
      )  or Silica Gel . These solid supports stabilize the product and prevent the reverse reaction by adsorption.
      

Key Insight: In flow chemistry applications, the retro-aza-Michael reaction is exploited to purify products by reversing side-reactions at high heat, then quenching. For synthesis, stay cool. [1]

Issue 2: "Aromatic amines (e.g., anilines) are unreactive."[3]

Diagnosis: Electronic Deactivation (Nucleophile Mismatch). Anilines are weak nucleophiles due to resonance delocalization of the lone pair. Standard Brønsted base catalysis is often insufficient because the amine is not basic enough to be deprotonated, nor nucleophilic enough to attack.

Corrective Protocol: Lewis Acid Activation You need to activate the electrophile (the Michael acceptor) to make it more susceptible to attack by a weak nucleophile.

Experimental Workflow (Lewis Acid Catalysis):

  • Catalyst: Ytterbium Triflate [

    
    ] or Copper(I) Iodide [
    
    
    
    ].
  • Load: 5–10 mol%.

  • Solvent: Acetonitrile or Water (surprising, but effective—see Issue 3).

  • Procedure:

    • Dissolve Michael acceptor (1.0 equiv) and Catalyst (0.1 equiv) in solvent. Stir for 10 mins to coordinate the Lewis acid to the carbonyl oxygen.

    • Add Amine (1.1 equiv).

    • Stir at RT.[3][4]

Data Comparison: Catalyst Efficiency for Aniline + Methyl Acrylate

Catalyst Time (h) Yield (%) Notes
None 24 < 10 Thermal activation fails

|


 (Base) | 24 | 35 | Weak activation |
| 

| 4 | 92 | Strong C=O activation | |

| 6 | 85 | Good, but difficult workup | | CuI / Proline | 0.5 | 98 | Synergistic effect [2] |
Issue 3: "The reaction is sluggish in DCM/THF."

Diagnosis: Poor Solvent Choice (Proton Transfer Bottleneck). The aza-Michael mechanism involves a zwitterionic intermediate. In aprotic solvents (DCM, THF), the proton transfer from nitrogen to the


-carbon is the rate-determining step and has a high energy barrier.

Corrective Protocol: The "On-Water" Effect Switching to water—even if your reagents are not fully soluble—can accelerate the reaction by orders of magnitude. Water molecules form a hydrogen-bond network that stabilizes the transition state and facilitates proton transfer.

Mechanism Visualization:

OnWaterMechanism Water H2O Network Acceptor Michael Acceptor (C=O) Water->Acceptor H-Bond Activation (Increases Electrophilicity) Amine Amine (R-NH2) Water->Amine H-Bond Activation (Increases Nucleophilicity) TS Transition State (Dual Activation) Acceptor->TS Amine->TS Product β-Amino Carbonyl TS->Product Rapid Proton Transfer

Figure 2: Dual activation mode of water. Water activates the electrophile via H-bonding to the carbonyl and assists the rate-determining proton transfer step. [3]

Protocol: "On-Water" Synthesis

  • Mix: Suspend Amine (1.0 equiv) and Acceptor (1.1 equiv) in Water (approx. 1M concentration).

  • Agitation: Vigorous stirring is essential to maximize the interfacial area (emulsion).

  • Additives: If reagents are solids, add 10 mol% of a surfactant (e.g., TPGS-750-M) or use Ultrasound to create a micro-emulsion.

  • Workup: The product is often organic; simply extract with EtOAc or filter if it precipitates as a solid.

Issue 4: "I'm getting bis-addition products (double alkylation)."

Diagnosis: Stoichiometry Control Failure. Primary amines have two nucleophilic protons. Once the mono-adduct forms, the resulting secondary amine is often more nucleophilic than the starting primary amine (due to the inductive effect of the alkyl group), leading to runaway bis-addition.

Corrective Protocol:

  • Inverse Addition: Add the Michael acceptor dropwise to a solution of the Amine .

  • Excess Nucleophile: Use a large excess of the amine (3–5 equiv) if it is cheap/volatile.

  • Steric Protection: If the amine is precious, use a bulky protecting group or temporary silylation to sterically hinder the second addition.

References

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Source: Afinidad, 2024.[5][6] Context: Discusses the reversibility of the reaction and kinetic modeling in flow chemistry. Link:[Link]

  • Complex containing a Lewis acid and Brønsted acid for the catalytic reactions of aza-Michael addition. Source: Kinetics and Catalysis, 2011 (via ResearchGate). Context: Details the synergistic effect of CuI and Proline/ILs for rapid conversion. Link:[Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Source: Royal Society of Chemistry (RSC Advances), 2024. Context: Explains the role of water and hydrogen bonding in lowering activation barriers. Link:[Link]

  • Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Source: Catalysis Letters (via ResearchGate). Context: Protocol for solid-acid catalysis to prevent reversibility. Link:[Link]

Sources

Technical Support Center: Stability of Ethyl 3-[isopropyl(methyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aqueous Stability & Handling Guide Molecule: Ethyl 3-[isopropyl(methyl)amino]propanoate CAS: 2213-08-3 (Free Base) Class:


-Amino Ester

Part 1: The Core Directive (Executive Summary)

Status: Highly Unstable in Neutral/Basic Aqueous Solution Immediate Action: Store strictly as a salt (e.g., Hydrochloride) or in anhydrous organic solvents at -20°C. Do not keep in aqueous buffers at pH > 7.0 for extended periods.

This molecule belongs to the


-amino ester  family.[1][2] Unlike standard esters, it possesses a "self-destruct" mechanism (Retro-Michael addition) triggered by its own amine group when not protonated. This guide details how to prevent this degradation.

Part 2: Technical Deep Dive (Mechanisms & Troubleshooting)

Module 1: The "Two-Front War" on Stability

Users often assume ester hydrolysis is the only degradation pathway. For this molecule, Retro-Michael elimination is frequently the faster and more destructive pathway at physiological pH.

Pathway A: Retro-Michael Elimination (The Hidden Danger)
  • Trigger: Neutral or Basic pH (pH > 7.0).

  • Mechanism: The unprotonated nitrogen atom (free base) acts as an internal base/pushing group. It donates electron density to the

    
    -carbon, cleaving the C-N bond and expelling the amine.
    
  • Products: Ethyl Acrylate +

    
    -isopropylmethylamine.
    
  • Kinetics: Rapid (Minutes to Hours at pH 7.4).

Pathway B: Hydrolysis [3]
  • Trigger: Extreme pH (High Base or High Acid) + Water.

  • Mechanism: Water/Hydroxide attacks the carbonyl carbon.

  • Products: 3-[isopropyl(methyl)amino]propanoic acid + Ethanol.

  • Kinetics: Moderate (Hours to Days).

Module 2: Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways and the critical role of pH as a "control switch."

StabilityPathways cluster_legend Stability Logic Parent Ethyl 3-[isopropyl(methyl)amino]propanoate (Parent Molecule) Protonated Protonated Salt Form (STABLE) (pH < 6.0) Parent->Protonated Acidification (H+) Acrylate Ethyl Acrylate (Toxic Electrophile) Parent->Acrylate Retro-Michael (pH > 7.0, Fast) Amine N-Isopropylmethylamine (Volatile Amine) Parent->Amine Acid Propanoic Acid Derivative (Hydrolysis Product) Parent->Acid Hydrolysis (pH > 9 or pH < 2) Ethanol Ethanol Parent->Ethanol Protonated->Parent Basification (OH-) Legend pH < 6 protects against Retro-Michael by locking the lone pair.

Caption: Divergent degradation pathways. The Retro-Michael path (Red) is the dominant risk at physiological pH, while acidification (Green) stabilizes the molecule.

Part 3: Troubleshooting & FAQs

Q1: My stock solution turned cloudy and smells pungent. What happened?

Diagnosis: Retro-Michael Decomposition.

  • The Smell: The pungent odor is likely

    
    -isopropylmethylamine  (the cleaved amine), which is volatile and fishy/ammoniacal.
    
  • The Cloudiness: The other product, Ethyl Acrylate , is an organic monomer with limited water solubility, potentially causing phase separation or polymerization (poly-ethyl acrylate) over time.

  • Root Cause: You likely stored the compound as a free base in water or a buffer with pH > 7.

Q2: Can I use this compound in a cell culture assay (pH 7.4)?

Answer: Yes, but only for short durations (acute treatment).

  • Half-life Warning: At pH 7.4, the half-life (

    
    ) is estimated to be between 1 to 6 hours  depending on temperature and buffer concentration [1].
    
  • Protocol:

    • Prepare a 1000x stock in anhydrous DMSO (stable).

    • Spike into the media immediately before addition to cells.

    • Control Experiment: Run a "media-only" incubation (no cells) and analyze by LC-MS at 0h, 2h, and 4h to quantify the actual exposure concentration.

Q3: How do I distinguish between Hydrolysis and Retro-Michael on LC-MS?

Use this lookup table to identify your degradants.

FeatureRetro-Michael ProductHydrolysis Product
Product Name Ethyl Acrylate3-[isopropyl(methyl)amino]propanoic acid
Mass Change (

MW)
Loss of 73 Da (Loss of Amine)Loss of 28 Da (Loss of Et + H)
Retention Time Later (Ethyl acrylate is less polar)Earlier (Acid is very polar)
UV Absorbance Strong at 210-220nm (Conjugated alkene)Weak (Loss of ester conjugation)

Part 4: Validated Handling Protocols

Protocol A: Preparation of Stable Aqueous Stock

Objective: To create a working solution stable for >24 hours.

  • Weighing: Weigh the hydrochloride salt form, NOT the free base.

    • Note: If you only have the free base oil, dissolve it in diethyl ether and bubble dry HCl gas to precipitate the salt, or treat with 1.0 eq of HCl in dioxane.

  • Solvent: Use 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.0) .

  • Verification: Check pH. It must be < 5.5 .

  • Storage: Aliquot and freeze at -80°C. Do not store at 4°C for >1 week.

Protocol B: Kinetic Stability Profiling (Self-Validation)

Objective: Determine the exact half-life for your specific assay conditions.

  • Setup: Prepare buffers at pH 4.0, 7.4, and 9.0.

  • Spike: Add compound to a final concentration of 10

    
    M.
    
  • Sampling:

    • Take 50

      
      L aliquots at 
      
      
      
      mins.
    • Quench: Immediately add 50

      
      L of 1% Formic Acid in Acetonitrile . (This lowers pH to stop Retro-Michael and precipitates proteins if present).
      
  • Analysis: Analyze via HPLC-UV or LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

References

  • Anderson, D. G., et al. (2025). Poly(beta-amino ester)s-based nanovehicles: Structural regulation and gene delivery.[1][2][4] National Institutes of Health (PMC). (Note: Discusses the pH-dependent hydrolysis and degradation kinetics of the beta-amino ester backbone).

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition Mechanisms.[5][6] (Foundational mechanism for the Retro-Michael instability).

  • ResolveMass Laboratories. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.[7] (Details the hydrolysis profiles and pH sensitivity of beta-amino ester derivatives).

Sources

Technical Support Center: Precision Control of Ethyl Acrylate Aza-Michael Additions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Thermodynamics, Kinetics, and Safety in Amine-Acrylate Conjugate Additions Ticket Priority: High (Exotherm/Polymerization Risk)

Executive Summary: The "Deceptive Simplicity" Trap

Welcome to the technical support hub for aza-Michael additions. You are likely here because a reaction that looks simple on paper—mixing an amine with ethyl acrylate—has resulted in an unexpected temperature spike, a solid polymer gel, or an impure product mixture.

The Core Problem: This reaction presents a dual-threat profile:

  • The Michael Exotherm: The formation of the C-N bond is inherently exothermic (

    
    ).
    
  • The Polymerization Trigger: Ethyl acrylate is a monomer.[1] If the process temperature rises unchecked (due to the Michael exotherm), it can trigger radical polymerization of the acrylate, leading to a "runaway" event and solidification of the reactor contents.

This guide provides the engineering controls and chemical insights required to decouple these two events.

The Thermodynamics & Kinetics Engine

To control the reaction, you must understand the competing pathways. The diagram below illustrates the kinetic competition between the desired product formation and the catastrophic polymerization failure mode.

Visualizing the Reaction Network

ReactionPathways Amine Primary Amine (Nucleophile) Intermediate Zwitterionic Intermediate Amine->Intermediate Fast (k1) EA Ethyl Acrylate (Electrophile) EA->Intermediate Exothermic Polymer Poly(ethyl acrylate) (Runaway Gelation) EA->Polymer Triggered by Heat (>40°C) or O2 Depletion MonoProduct Mono-Adduct (Secondary Amine) Intermediate->MonoProduct H-Transfer (Rate Limiting) BisProduct Bis-Adduct (Tertiary Amine) MonoProduct->BisProduct Slow (k2) Requires Excess EA

Figure 1: Reaction network showing the desired pathway (green) vs. the thermal failure mode (black/red).[2]

Key Kinetic Drivers
ParameterImpact on ReactionTechnical Insight
Amine Structure Primary >> Secondary Primary amines react significantly faster due to lower steric hindrance. They are also prone to double-addition (forming the bis-adduct).
Solvent Polarity Protic > Aprotic Alcohols (MeOH, EtOH) accelerate the reaction by stabilizing the zwitterionic intermediate and activating the acrylate carbonyl via Hydrogen bonding [1].
Concentration Autocatalytic The amine itself can act as a base catalyst. Higher concentrations lead to non-linear rate increases.

Critical Safety: The Oxygen Paradox

A common error in this chemistry is "over-inerting." Researchers accustomed to palladium chemistry often purge their reaction vessels vigorously with nitrogen. Do NOT do this with ethyl acrylate.

  • The Mechanism: Ethyl acrylate is stabilized with MEHQ (Monomethyl ether of hydroquinone).

  • The Requirement: MEHQ requires dissolved Oxygen to function as a radical inhibitor.

  • The Failure Mode: If you purge all oxygen from the headspace and solution, the inhibitor stops working. The heat from the Michael addition then initiates radical polymerization.

Rule: Run these reactions under an air atmosphere or a lean air/nitrogen blend (approx. 5-10%


), not pure nitrogen [2].

Troubleshooting Guide & FAQs

Scenario A: "My reaction turned into a solid, rubbery gel."

Diagnosis: Uncontrolled radical polymerization. Root Cause:

  • Temperature exceeded 40-50°C.

  • Oxygen was stripped from the system (over-purging).

  • Inhibitor (MEHQ) was removed by a purification step prior to reaction. Solution:

  • Keep internal temperature < 30°C.

  • Do not sparge with

    
    .
    
  • Use a "heel" of solvent to act as a heat sink.

Scenario B: "I am getting a mix of mono- and bis-addition products."

Diagnosis: Poor stoichiometry control. Root Cause:

  • Adding Amine to Acrylate: This creates a local excess of acrylate relative to the amine, encouraging the mono-product to react again (forming the bis-adduct). Solution:

  • Inverse Addition: Slowly add Ethyl Acrylate to the Amine solution. This ensures the amine is always in excess until the end.

  • Stoichiometry: Use 1.1 - 1.2 equivalents of amine if mono-substitution is the goal.

Scenario C: "The reaction is stalling or too slow."

Diagnosis: Solvent or steric issues.[3][4] Root Cause: Using non-polar solvents (DCM, Toluene) or sterically hindered amines. Solution:

  • Switch Solvent: Change to Ethanol or Methanol. The protic nature accelerates the proton-transfer step [1].

  • Catalysis: Add a mild Lewis Acid (e.g., Silica gel,

    
    ) or a Brønsted promoter (Acetic acid) if compatible with your amine.
    

Standard Operating Procedure (SOP)

Objective: Controlled synthesis of mono-alkylated amine via aza-Michael addition.

Materials
  • Amine: 1.0 equiv.[5]

  • Ethyl Acrylate (EA): 1.0 - 1.1 equiv (containing 15-20 ppm MEHQ).

  • Solvent: Ethanol (preferred for rate) or Acetonitrile. Volume: 5-10 volumes relative to amine.

Workflow Diagram

SOP_Workflow Start Start Prep 1. Dissolve Amine in Solvent (Heat Sink Preparation) Start->Prep Cool 2. Cool to 0-5°C (Suppress Polymerization) Prep->Cool Add 3. Add Ethyl Acrylate Dropwise (Control Exotherm) Cool->Add Monitor 4. Monitor Internal Temp (Keep < 25°C) Add->Monitor During Addition Monitor->Add If Temp Spikes, Pause Stir 5. Stir at RT for 2-12h (Completion) Monitor->Stir Addition Complete Finish Finish Stir->Finish

Figure 2: Step-by-step process flow for safe addition.

Detailed Protocol
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel. Do not attach a nitrogen line for sparging; a drying tube is sufficient.

  • Charge: Add the Amine and Solvent (e.g., Ethanol) to the flask.

  • Cooling: Submerge the flask in an ice/water bath. Cool internal temperature to < 5°C.

  • Addition: Charge Ethyl Acrylate into the addition funnel.

  • Execution: Add the acrylate dropwise.

    • Critical Check: Watch the internal temperature. Do not allow it to rise above 25°C. If it does, stop addition and let the system cool.

  • Completion: Once addition is complete, remove the ice bath and allow to stir at room temperature. Monitor by TLC or LCMS for consumption of amine.

  • Workup: Concentrate under reduced pressure. (Note: Do not heat the rotovap bath > 40°C if unreacted acrylate remains).

References

  • Kinetic Modeling in Protic vs Aprotic Solvents: Van de Walle, A., et al. "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents." The Journal of Organic Chemistry, 2016.

  • Ethyl Acrylate Safety & Inhibitor Requirements: "Safe Handling and Storage of Acrylic Esters." Petrochemicals Europe, 2014.

  • Runaway Reaction Case Studies: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design."[2] Wiley-VCH, 2008. (Contextualized via search results on runaway acrylate polymerization).

  • Microwave/Solvent Effects: Escalante, J., et al. "Michael additions of amines to methyl acrylates promoted by microwave irradiation." Molecules, 2008.[6]

Sources

Validation & Comparative

Comparative Guide: GC-MS Fragmentation of Ethyl 3-[isopropyl(methyl)amino]propanoate vs. Isobaric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical comparison of the Electron Ionization (EI) mass spectral behavior of Ethyl 3-[isopropyl(methyl)amino]propanoate (Target) against its primary isobaric structural isomer, Ethyl 3-(diethylamino)propanoate (Comparator).

The Challenge: Both compounds share the molecular formula


 (MW 173.14 Da) and possess identical ester backbones. In standard low-resolution GC-MS, they exhibit identical base peaks (

86) arising from

-cleavage. Distinguishing them requires precise identification of low-abundance secondary fragment ions derived from the decomposition of the iminium core.

Key Findings:

  • Commonality: Both species undergo rapid

    
    -cleavage to yield a base peak at 
    
    
    
    86 (
    
    
    ).
  • Differentiation: The Target is distinguished by a secondary fragment at

    
     44  (loss of propene), whereas the Comparator yields a diagnostic secondary fragment at 
    
    
    
    58
    (loss of ethylene).

Structural Analysis & Theoretical Fragmentation

To understand the spectral data, we must first analyze the bond lability of the target molecule compared to its isomer.

The Molecules[1]
  • Target: Ethyl 3-[isopropyl(methyl)amino]propanoate

    • N-Substituents: Isopropyl, Methyl.

    • Lability: The isopropyl group is prone to hydride transfer and alkene elimination.

  • Comparator: Ethyl 3-(diethylamino)propanoate[1]

    • N-Substituents: Ethyl, Ethyl.[1]

    • Lability: Ethyl groups typically eliminate ethylene via a four-center rearrangement.

Primary Fragmentation (The Common Pathway)

Both molecules possess a


-amino ester motif. The ionization potential of the nitrogen lone pair is significantly lower than that of the ester oxygen. Consequently, the charge localizes on the nitrogen, triggering 

-cleavage
.
  • Mechanism: Homolytic cleavage of the C-C bond between the

    
     and 
    
    
    
    carbons (relative to the nitrogen).
  • Loss: The entire ester chain (

    
    , mass 87) is lost as a neutral radical.
    
  • Result: A resonance-stabilized iminium ion (

    
     86).
    


For both molecules, this results in


 86, rendering the base peak useless for differentiation.
Secondary Fragmentation (The Divergence)

Differentiation relies on the further fragmentation of the


 86 ion.
  • Target Pathway (N-iPr, N-Me): The isopropyl group on the iminium ion undergoes a rearrangement (hydrogen transfer) to eliminate propene (

    
    , 42 Da).
    
    • 
       (
      
      
      
      ).
  • Comparator Pathway (N,N-Diethyl): The ethyl group on the iminium ion eliminates ethylene (

    
    , 28 Da).
    
    • 
       (
      
      
      
      ).

Visualizing the Mechanism (Graphviz)

The following diagram maps the fragmentation logic required to distinguish these isomers.

FragmentationPathways Target Target Molecule Ethyl 3-[isopropyl(methyl)amino]propanoate (MW 173) Ionization Electron Ionization (70 eV) Charge Localization on N Target->Ionization Comparator Comparator Molecule Ethyl 3-(diethylamino)propanoate (MW 173) Comparator->Ionization BasePeak Common Base Peak (m/z 86) [N(R)(R')=CH2]+ Ionization->BasePeak Alpha-Cleavage Loss of .CH2COOEt (87 Da) Frag_Target Diagnostic Ion (m/z 44) [H2C=NH(Me)]+ (Loss of Propene) BasePeak->Frag_Target Target Specific Rearrangement (-42 Da) Frag_Comp Diagnostic Ion (m/z 58) [H2C=NH(Et)]+ (Loss of Ethylene) BasePeak->Frag_Comp Comparator Specific Rearrangement (-28 Da)

Caption: Divergent fragmentation pathways of the m/z 86 iminium ion. The dashed lines represent secondary fragmentation steps critical for identification.

Comparative Data Profile

The following table summarizes the expected ion abundances. Note that while


 86 is dominant, the diagnostic ions are often 

relative abundance, requiring clean baselines.
Ion Typem/zTarget (N-iPr, N-Me)Comparator (N,N-Et2)Origin / Mechanism
Molecular Ion 173 Weak (<5%)Weak (<5%)

(Unstable due to amine)
Base Peak 86 100% 100%

-cleavage (Loss of ester chain)
Diagnostic A 71 Medium (~20%)Medium (~20%)Loss of Methyl radical (

from Base)
Diagnostic B 58 Absent / Trace Distinct (~15-30%) Hydrogen rearrangement (Loss of Ethylene)
Diagnostic C 44 Distinct (~20-40%) Trace (<5%)Hydrogen rearrangement (Loss of Propene)
Ester Fragment 100 TraceTraceMcLafferty of ester (suppressed by amine)

Experimental Protocol: Validated Identification Workflow

To reliably distinguish these compounds, the following protocol maximizes the signal-to-noise ratio for the diagnostic secondary ions.

Sample Preparation
  • Solvent: Methanol or Dichloromethane (DCM). Avoid Acetone (reacts with amines).

  • Concentration: 100 µg/mL (ppm). High concentration is needed to see the secondary ions clearly.

  • Derivatization: None required. The ester is volatile enough for direct injection.

GC-MS Parameters
  • Column: Non-polar capillary column (e.g., DB-5MS, HP-5MS), 30m x 0.25mm ID.

  • Inlet: Split 10:1 (to prevent column overload while maintaining sensitivity). Temp: 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

  • Source Temperature: 230°C .

    • Expert Note: Do not set the source too low. Higher source temperatures encourage the secondary fragmentation required to see m/z 44 and 58.

  • Scan Range: 35 - 200 amu. (Must include m/z 44).

Analytical Decision Matrix (Logic Flow)

DecisionMatrix Start Analyze Unknown Spectrum (Precursor MW 173) CheckBase Is Base Peak m/z 86? Start->CheckBase Check58 Check abundance of m/z 58 CheckBase->Check58 Yes Result_Other Unidentified Isomer (Check linear propyl or butyl analogs) CheckBase->Result_Other No (Not a beta-amino ester) Check44 Check abundance of m/z 44 Check58->Check44 <5% Relative Abundance Result_Comp IDENTIFIED: Ethyl 3-(diethylamino)propanoate Check58->Result_Comp >10% Relative Abundance Result_Target IDENTIFIED: Ethyl 3-[isopropyl(methyl)amino]propanoate Check44->Result_Target >10% Relative Abundance Check44->Result_Other Absent

Caption: Decision tree for differentiating isobaric beta-amino esters based on secondary ion abundances.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing -cleavage rules for amines).
  • NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of Ethyl 3-(diethylamino)propanoate. NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Mechanisms of onium ion rearrangements).

  • PubChem. (2024). Ethyl 3-(diethylamino)propanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

HPLC method development for beta-amino ester purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC Method Development for Beta-Amino Ester Purity Analysis

Executive Summary: The "Invisible" Analyte Challenge

Beta-amino esters represent a unique "perfect storm" in HPLC method development. As critical intermediates in the synthesis of beta-lactam antibiotics and peptidomimetics (e.g., sitagliptin analogs), their purity is paramount. However, they present three distinct analytical hurdles:

  • Lack of Chromophore: Most aliphatic beta-amino esters are UV-transparent, rendering standard UV-Vis (254 nm) useless and low-UV (200-210 nm) noisy.

  • Chemical Instability: They are prone to rapid hydrolysis back to the beta-amino acid, especially in basic or neutral aqueous buffers.

  • Retention Mismatch: The target ester is hydrophobic, while the primary impurity (the hydrolyzed acid) is highly polar, often eluting in the void volume of standard C18 columns.

This guide compares three distinct methodologies to solve these issues, recommending a Mixed-Mode Chromatography (MMC) approach coupled with Charged Aerosol Detection (CAD) as the new gold standard for robust purity analysis.

Comparative Analysis of Methodologies

We evaluated three primary strategies. The data below synthesizes performance metrics based on the separation of a model compound (e.g., Ethyl 3-amino-4-methylpentanoate) from its hydrolysis product (acid) and synthetic precursors.

Table 1: Performance Matrix
FeatureMethod A: Traditional C18 (IP-RP) Method B: HILIC Method C: Mixed-Mode (RP/SCX)
Stationary Phase C18 (with Ion-Pairing Reagent)Amide or Bare SilicaC18 with embedded SCX groups
Detection UV (210 nm)MS or CADCAD (Recommended)
Acid Impurity Retention Poor (

)
Excellent (

)
Optimal (

)
Peak Shape (Amine) Tailing (unless high TFA used)GoodSymmetrical (Ionic interaction)
Equilibration Time Fast (10 min)Slow (>30 min)Moderate (15 min)
MS Compatibility Poor (Non-volatile IP agents)ExcellentExcellent
Robustness Low (Sensitive to IP conc.)Low (Sensitive to water content)High (Dual mechanism)
Detailed Analysis
  • Method A (The Legacy): Uses Ion-Pairing (e.g., heptane sulfonic acid) to retain the polar amine. Verdict: Obsolete. IP reagents contaminate systems, suppress MS signals, and drift over time.

  • Method B (The Specialist): Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for the polar acid impurity. Verdict: Good for the impurity, but the hydrophobic ester often elutes too close to the solvent front or requires high organic solubility which can precipitate buffer salts.

  • Method C (The Hero): Mixed-Mode (Reverse Phase + Strong Cation Exchange). The C18 chain retains the hydrophobic ester, while the SCX groups retain the polar amine/acid. Verdict: The only method that guarantees resolution of both the hydrophobic product and the hydrophilic degradant in a single isocratic or simple gradient run.

Scientific Rationale & Mechanism

To understand why Method C is superior, we must visualize the interaction. In a standard C18 column, the protonated amine (


) is repelled by residual silanols or simply slides through the hydrophobic network. In Mixed-Mode, the stationary phase actively "grabs" the amine via electrostatic attraction while the alkyl chain interacts with the ester tail.
Diagram 1: Interaction Mechanism & Decision Tree

HPLC_Strategy Start Analyte: Beta-Amino Ester Check_UV Has UV Chromophore? Start->Check_UV Check_Chiral Is Enantiomeric Purity Required? Start->Check_Chiral UV_Yes Yes: Use UV/DAD Check_UV->UV_Yes Aromatic UV_No No: Use CAD or MS Check_UV->UV_No Aliphatic Chiral_Yes Yes: CSP (Crown Ether/Zwitterionic) Check_Chiral->Chiral_Yes Chiral_No No: Chemical Purity Only Check_Chiral->Chiral_No Select_Mode Select Separation Mode Chiral_No->Select_Mode C18_Fail Std C18: Acid elutes in void Amine tails Select_Mode->C18_Fail HILIC_Risk HILIC: Ester solubility issues Long equilibration Select_Mode->HILIC_Risk MMC_Win Mixed-Mode (C18/SCX): Retains Acid (Ion Exchange) Retains Ester (Hydrophobic) Select_Mode->MMC_Win

Caption: Decision matrix for beta-amino ester analysis. Green path indicates the recommended robust workflow.

The "Hero" Protocol: Mixed-Mode with CAD

This protocol is designed to be self-validating . The presence of the acid impurity (hydrolysis product) serves as an internal marker for column performance.

Instrumentation & Reagents
  • System: UHPLC with Charged Aerosol Detector (CAD). (CAD is preferred over ELSD for linear dynamic range).[1]

  • Column: Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or Waters CSH C18 - Note: CSH is "mild" mixed mode, Primesep is "strong").

    • Recommendation:Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) for robust routine use, or SIELC Primesep 100 if the acid is extremely polar.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Why TFA? It provides the low pH to suppress silanols and protonate the amine, while pairing slightly to improve shape on C18 regions.

  • Mobile Phase B: Acetonitrile (ACN).[1]

Step-by-Step Method
  • Sample Preparation:

    • Dissolve sample in 90:10 Mobile Phase A:B.

    • Critical: Do NOT use pure organic solvent or basic buffers. Beta-amino esters hydrolyze rapidly at pH > 6. Keep samples at 4°C in the autosampler.

  • Gradient Profile (for CSH C18):

    • 0-1 min: 5% B (Isocratic hold to retain the polar acid).

    • 1-10 min: 5% -> 60% B (Elute the hydrophobic ester).

    • 10-12 min: 95% B (Wash).

    • 12-15 min: 5% B (Re-equilibrate).

  • Detection Settings (CAD):

    • Nebulizer Temp: 35°C.

    • Power Function: 1.0 (for best linearity).

    • Note: If using UV, set to 210 nm, but expect baseline drift during gradient.

Self-Validating System Suitability Tests (SST)

To ensure the method is trustworthy, every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between the Beta-Amino Acid (impurity) and Beta-Amino Ester (active).
    
  • Tailing Factor (

    
    ):  < 1.3 for the Ester peak. (If > 1.5, the column SCX sites are overloaded or pH is too high).
    
  • Sensitivity: S/N ratio > 10 for the 0.05% impurity spike.

References

  • Thermo Fisher Scientific. (2021). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[2][3]Link

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and overload behavior of basic drugs in mixed-mode chromatography. Journal of Chromatography A, 1217(16), 2587-2594. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.Link

  • Agilent Technologies. (2022). HILIC Method Development Guide for Polar Analytes.Link

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical analysis.[4] Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. Link

Sources

A Comparative Guide to the Hydrophobicity of Methyl-Isopropyl vs. Dimethyl Amino Esters for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of molecules is paramount to designing effective therapeutics. Among these properties, hydrophobicity plays a critical role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the hydrophobicity of two common functional groups in drug candidates: methyl-isopropyl amino and dimethyl amino esters. We will delve into the structural rationale for their differing hydrophobicities and provide a detailed experimental protocol for their empirical determination.

The Significance of Hydrophobicity in Drug Design

Hydrophobicity, often quantified by the logarithm of the partition coefficient (logP), describes a molecule's preference for a nonpolar (lipid-like) environment over a polar (aqueous) one.[1][2] A drug's hydrophobicity is a delicate balance. Sufficient hydrophobicity is necessary for the molecule to cross cell membranes and reach its target, but excessive hydrophobicity can lead to poor solubility, rapid metabolism, and off-target toxicity.[2] Therefore, precise control over hydrophobicity is a key aspect of medicinal chemistry.

Structural Comparison: Methyl-Isopropyl vs. Dimethyl Amino Groups

The subtle difference between a methyl-isopropyl amino group and a dimethyl amino group can have a significant impact on a molecule's overall hydrophobicity. This difference primarily arises from the number and nature of the alkyl substituents on the nitrogen atom.

Functional GroupStructureKey Features
Dimethyl Amino N(CH₃)₂Two methyl groups; symmetrical.
Methyl-Isopropyl Amino N(CH₃)(CH(CH₃)₂)One methyl and one isopropyl group; asymmetrical and branched.

Theoretically, the methyl-isopropyl amino ester is expected to be more hydrophobic than the dimethyl amino ester. This can be attributed to two main factors:

  • Increased Alkyl Content: The isopropyl group contains three carbon atoms, whereas a methyl group has only one. The addition of more alkyl character generally leads to an increase in hydrophobicity.[3] Each additional methylene group (-CH2-) can contribute to a more positive logP value.[4]

  • Effect of Branching: While the effect of branching on hydrophobicity can be complex, in this case, the branched isopropyl group presents a larger nonpolar surface area for interaction with the nonpolar stationary phase in chromatographic separations.[5][6] This increased surface area enhances the hydrophobic character of the molecule.

This theoretical assessment is supported by the general principles of structure-activity relationships, which hold that increasing the size of alkyl groups on an amine will increase its lipophilicity.[3]

Experimental Determination of Hydrophobicity via RP-HPLC

To empirically validate the theoretical differences in hydrophobicity, reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted and robust method.[7] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger affinity for the stationary phase and thus will be retained longer on the column, resulting in a longer retention time.

Experimental Workflow

The following diagram illustrates the general workflow for determining the hydrophobicity of methyl-isopropyl and dimethyl amino esters using RP-HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Amino Esters in Mobile Phase hplc_injection Inject Samples and Standards onto C18 Column prep_sample->hplc_injection prep_standards Prepare a Series of Hydrophobicity Standards prep_standards->hplc_injection hplc_elution Isocratic or Gradient Elution with Mobile Phase hplc_injection->hplc_elution hplc_detection UV Detection hplc_elution->hplc_detection data_retention Record Retention Times (tR) hplc_detection->data_retention data_calibration Plot logP of Standards vs. Retention Time data_retention->data_calibration data_logp Determine logP of Amino Esters from Calibration Curve data_calibration->data_logp

Caption: Workflow for determining logP using RP-HPLC.

Detailed Protocol

1. Materials and Reagents:

  • Methyl-isopropyl amino ester and dimethyl amino ester of interest.

  • A series of known hydrophobicity standards (e.g., a homologous series of alkylbenzenes).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA).

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC system with a UV detector.

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • For isocratic elution, a fixed ratio of Mobile Phase A and B is used (e.g., 50:50).

3. Preparation of Samples and Standards:

  • Dissolve the amino esters and hydrophobicity standards in the mobile phase to a final concentration of approximately 1 mg/mL.

4. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with a suitable ratio of Mobile Phase A and B to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., 214 nm).

  • Column Temperature: 25 °C.

5. Data Analysis:

  • Record the retention time for each standard and the two amino esters.

  • Plot the known logP values of the standards against their retention times to generate a calibration curve.

  • Use the retention times of the methyl-isopropyl and dimethyl amino esters to determine their logP values from the calibration curve.

Expected Results and Interpretation

Based on the structural analysis, the methyl-isopropyl amino ester is expected to have a longer retention time and, consequently, a higher calculated logP value than the dimethyl amino ester.

CompoundExpected Retention TimeExpected logPExpected Hydrophobicity
Dimethyl Amino Ester ShorterLowerLess Hydrophobic
Methyl-Isopropyl Amino Ester LongerHigherMore Hydrophobic

The difference in logP values will provide a quantitative measure of the impact of the methyl-isopropyl versus dimethyl substitution on the hydrophobicity of the ester scaffold.

The Role of Steric Hindrance

It is also important to consider the role of steric hindrance. The bulkier isopropyl group may introduce steric shielding around the nitrogen atom.[8][9] This can influence how the molecule interacts with the stationary phase and could potentially modulate its retention behavior. The increased steric bulk of the isopropyl group in the methyl-isopropyl amine can lead to a more rigid conformation, which may affect its interaction with the C18 chains of the stationary phase.

The following diagram illustrates the structural differences and the concept of steric hindrance.

Caption: Structural comparison of dimethyl and methyl-isopropyl amino groups.

Conclusion

In the design of amino ester-containing drug candidates, the choice between a dimethyl and a methyl-isopropyl substitution on the nitrogen atom can significantly influence the molecule's hydrophobicity. The methyl-isopropyl group, due to its greater alkyl content and branched nature, is predicted to impart a higher degree of hydrophobicity compared to the dimethyl group. This guide has provided the theoretical rationale for this difference and a detailed experimental protocol for its quantification using RP-HPLC. By understanding and empirically verifying these structure-property relationships, drug development professionals can make more informed decisions in the optimization of their lead compounds.

References

  • Valko, K. (2000). Application of high-performance liquid chromatography-based measurements of lipophilicity to model biological processes. In Handbook of Analytical Separations (Vol. 1, pp. 313-346). Elsevier. [Link]

  • Poater, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Willott, J., et al. (2015). Hydrophobic effects within the dynamic pH response of polybasic tertiary amine methacrylate brushes. Physical Chemistry Chemical Physics, 17(5), 3479-3487. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. [Link]

  • Sjöblom, J., et al. (2007). Does hydrophobe branching make a surfactant more or less hydrophilic?. Journal of Surfactants and Detergents, 10(2), 97-105. [Link]

  • Matulis, D. (2001). Thermodynamics of the hydrophobic effect. III. Condensation and aggregation of alkanes, alcohols, and alkylamines. Biophysical Chemistry, 93(1), 67-82. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Sun, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1757-1768. [Link]

  • Kuchar, M., et al. (2018). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Molecules, 23(11), 2849. [Link]

  • Hughes, L. D., et al. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Journal of Chemical Information and Modeling, 61(12), 5898-5907. [Link]

  • Kireev, D. B. (2017). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. ResearchGate. [Link]

Sources

Validating Ester Formation via TLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, the esterification of carboxylic acids is a fundamental transformation. While high-resolution techniques like NMR and GC-MS provide structural certainty, Thin-Layer Chromatography (TLC) remains the premier method for kinetic monitoring and rapid decision-making.

This guide details the validation of ester formation using TLC. Unlike rigid standard operating procedures, this protocol emphasizes self-validating systems —experimental designs that inherently flag false positives or negatives. We compare TLC against instrumental alternatives and provide a robust, chemically grounded workflow for confirming conversion.

Part 1: Mechanistic Basis of Separation

To validate ester formation, one must understand the physicochemical shift driving the separation.

  • The Reaction:

    
    
    
  • The Polarity Shift: Carboxylic acids are strong hydrogen bond donors (highly polar). Esters are hydrogen bond acceptors but lack the donor ability (moderately polar).

  • The Result: On a standard Silica Gel 60 plate (polar stationary phase), the Ester interacts less strongly with the silica silanols (

    
    ) than the Acid  or Alcohol . Consequently, the Ester travels further up the plate (higher 
    
    
    
    ).
Polarity & Migration Logic

The following diagram illustrates the interaction hierarchy determining


 values.

PolarityLogic Silica Stationary Phase (Silica Gel - Polar) Acid Start: Carboxylic Acid (H-Bond Donor + Acceptor) Silica->Acid Strong Adsorption (Low Rf) Alcohol Reagent: Alcohol (H-Bond Donor) Silica->Alcohol Moderate Adsorption (Med Rf) Ester Product: Ester (H-Bond Acceptor Only) Silica->Ester Weak Adsorption (High Rf)

Figure 1: Interaction hierarchy on Silica Gel. The loss of the hydroxyl group reduces adsorption, increasing the migration distance of the ester.

Part 2: Comparative Analysis

Why choose TLC over instrumental methods? The choice depends on the data requirement: Conversion vs. Characterization.

Table 1: Performance Comparison of Ester Validation Methods

FeatureTLC (Thin-Layer Chromatography) GC-MS (Gas Chromatography-Mass Spec)

H NMR (Nuclear Magnetic Resonance)
FT-IR (Infrared Spectroscopy)
Primary Utility Real-time Monitoring (Kinetics)Quantitation & Mass ConfirmationStructural ElucidationFunctional Group Check
Time to Result 2–5 Minutes 20–45 Minutes15–60 Minutes (includes workup)5–10 Minutes
Throughput Parallel (Up to 10 rxns/plate)Serial (One by one)SerialSerial
Cost per Run < $0.50High (Column wear, Carrier gas)High (Deuterated solvents)Low
Limit of Detection High (Needs

g amounts)
Low (pg to ng sensitivity)MediumMedium
Blind Spots Co-elution (spots overlapping)Non-volatiles; Thermal degradationParamagnetic impuritiesWater interference
Validation Type Qualitative (Disappearance of SM)QuantitativeQuantitative + StructuralQualitative

Expert Insight: Use TLC to determine when to stop the reaction. Use NMR/GC-MS to confirm what you isolated.

Part 3: The Self-Validating Protocol

A "self-validating" TLC system includes controls on the same plate to prevent ambiguity.

Phase 1: Sample Preparation (The "Mini-Workup")

Critical Error: Spotting a crude reaction mixture containing strong acid catalysts (e.g.,


) or high-boiling solvents (DMF/DMSO) directly onto the plate causes "streaking" and alters local pH, invalidating 

values.

Correct Protocol:

  • Take a 20

    
    L aliquot  of the reaction mixture.
    
  • Dispense into a small vial containing 0.5 mL Ethyl Acetate and 0.5 mL Saturated NaHCO

    
      (if acid catalyzed).
    
  • Vortex briefly.

  • Spot the top organic layer . This mimics the final workup and ensures clean spots.

Phase 2: Plate Layout (The "Co-Spot" System)

Never run just "Start" and "End". You must use a 3-lane system to detect co-elution.

  • Lane 1 (SM): Pure Starting Material (Carboxylic Acid).

  • Lane 2 (Co-Spot): 50% SM + 50% Reaction Mixture.

  • Lane 3 (Rxn): Reaction Mixture (from Mini-Workup).

Logic: If Lane 3 shows a new spot, but Lane 2 shows a single blob (figure-8 shape), your product is co-eluting with the starting material. You must change the solvent system.[1]

Phase 3: Visualization (The "Dual-Mode" Check)

Esters are often UV-active (if aromatic) but aliphatic esters are invisible.

  • Step A (Non-Destructive): View under UV

    
    .[2] Circle spots with pencil.[3][4]
    
  • Step B (Destructive/Specific): Stain the plate.[3]

Recommended Stains:

  • Bromocresol Green (BCG): The "Negative Control" Stain.

    • Target: Carboxylic Acids (pKa < 5).[5]

    • Result: Acids turn Yellow ; Background stays Blue .[2][4][6]

    • Validation: If the reaction works, the yellow spot in Lane 3 should disappear or diminish significantly compared to Lane 1.

  • p-Anisaldehyde: General Stain.[3][6]

    • Target: Nucleophiles (Alcohols, Esters, Ketones).

    • Result: Distinct colors upon heating (Esters often pink/red/purple).

Part 4: Experimental Workflow Diagram

TLCWorkflow Reaction Reaction Mixture (Acid + Alcohol) MiniWorkup Mini-Workup (Dilute EtOAc + Wash) Reaction->MiniWorkup 20µL Aliquot Spotting Spotting (3-Lane Co-spot) MiniWorkup->Spotting Organic Layer Elution Elution (Hexane:EtOAc) Spotting->Elution Viz Visualization (UV + Stain) Elution->Viz Decision Decision Point Viz->Decision Decision->Reaction SM Present (Continue) Isolate Product Isolate Product Decision->Isolate Product SM Gone (Stop)

Figure 2: The Self-Validating Experimental Workflow. Note the "Mini-Workup" step to remove matrix interference.

Part 5: Troubleshooting & Optimization

The "Ghost" Spot
  • Symptom: A spot appears in the reaction lane that matches neither the SM nor the expected Product.

  • Cause: Often the formation of an anhydride (if using acid chloride) or a hydrolysis byproduct.

  • Solution: Check the

    
    .[1][7][8][9] Anhydrides are usually less polar than esters (higher 
    
    
    
    ).
Tailing/Streaking
  • Symptom: The starting material (Acid) streaks from the baseline.

  • Cause: Carboxylic acids dimerize on silica.

  • Fix: Add 1% Acetic Acid to your eluent (Mobile Phase). This keeps the acid protonated and tightens the spot, making it easier to distinguish from the ester [1].

Visualization Failure
  • Symptom: Product is aliphatic (e.g., Ethyl Hexanoate) and invisible under UV.

  • Fix: Do not rely on Iodine (it is reversible and fades). Use KMnO

    
      (if unsaturated) or Vanillin  stain with heat [2].
    

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography - Visualizing TLC Plates. Link

  • University of Washington. (n.d.). Stains for Developing TLC Plates. Link

  • BenchChem. (2025). A Comparative Guide to Monitoring Reactions: TLC, GC-MS, and HPLC. Link

  • Macherey-Nagel. (n.d.).[10] TLC visualization reagent bromocresol green.[1][2][3][4][6][10][11] Link

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A Senior Application Scientist's Guide to Differentiating N-isopropyl Isomers by Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of constitutional isomers is a critical step that influences everything from reaction kinetics to biological activity. Among the common structural motifs, the N-isopropyl group and its isomer, the N-propyl group, present a frequent analytical challenge. While possessing the same molecular formula, their distinct connectivity leads to subtle yet significant differences in their physicochemical properties. This guide provides an in-depth comparison of spectroscopic methods for reliably differentiating these N-alkyl isomers, offering field-proven insights and experimental data to support your analytical choices.

The Challenge: Subtle Differences, Significant Consequences

The core difference between an N-isopropyl and an N-propyl group lies in the point of attachment of the nitrogen atom to the three-carbon alkyl chain. In the N-propyl isomer, the nitrogen is bonded to a primary carbon (-CH₂-CH₂-CH₃), while in the N-isopropyl isomer, it is attached to a secondary carbon (-CH(CH₃)₂). This seemingly minor variation in connectivity has a profound impact on the local electronic environment and steric hindrance, which can be effectively probed by various spectroscopic techniques.

¹H NMR Spectroscopy: The First Line of Inquiry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, and ¹H NMR often provides the most direct evidence for differentiating N-isopropyl and N-propyl isomers.[1] The key lies in analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

Distinguishing Features in ¹H NMR:
FeatureN-Propyl GroupN-Isopropyl GroupRationale
Signal for Protons on Carbon Attached to Nitrogen TripletSeptet (or multiplet)The -CH₂- protons in the N-propyl group are coupled to the adjacent two -CH₂- protons, resulting in a triplet (n+1 rule, where n=2).[2] The single -CH- proton in the N-isopropyl group is coupled to the six equivalent protons of the two methyl groups, leading to a septet (n+1 rule, where n=6).[2][3][4]
Signals for Terminal Methyl Protons TripletDoubletThe -CH₃ protons of the N-propyl group are coupled to the adjacent two -CH₂- protons, giving a triplet. The six equivalent -CH₃ protons of the N-isopropyl group are coupled to the single adjacent -CH- proton, resulting in a doublet.[3][4][5]
Integration 2:2:3 ratio for the three distinct proton environments1:6 ratio for the two distinct proton environmentsThe relative areas under the peaks correspond to the number of protons giving rise to the signal.

Expert Insight: While the "n+1 rule" is a fundamental concept, be aware of second-order effects that can lead to more complex and less idealized splitting patterns, especially when the chemical shift difference between coupled protons is small.[6]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a standard 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing and Analysis:

    • Fourier transform the raw data.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the splitting patterns and measure the coupling constants.

¹³C NMR and DEPT: Unambiguous Carbon Skeleton Analysis

While ¹H NMR is often conclusive, ¹³C NMR spectroscopy, particularly in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides complementary and definitive information about the carbon framework.[7][8]

Distinguishing Features in ¹³C NMR and DEPT:
FeatureN-Propyl GroupN-Isopropyl GroupRationale
Number of Signals Three distinct carbon signalsTwo distinct carbon signalsIn the N-propyl group, all three carbons are in different chemical environments. In the N-isopropyl group, the two methyl carbons are equivalent due to symmetry, resulting in only two signals.[9]
DEPT-135 Spectrum One CH₂ signal (negative phase), Two CH₃/CH signals (positive phase)One CH signal (positive phase), One CH₃ signal (positive phase), No CH₂ signalsThe DEPT-135 experiment is particularly powerful as it differentiates between CH, CH₂, and CH₃ groups based on the phase of the signal.[8][10] CH and CH₃ signals appear with a positive phase, while CH₂ signals have a negative phase. Quaternary carbons are not observed in DEPT spectra.[10][11]
DEPT-90 Spectrum No signals from the propyl group itself (unless part of a larger CH-containing structure)One CH signalThe DEPT-90 experiment exclusively shows signals from CH carbons.[8][10]
Experimental Protocol: ¹³C NMR and DEPT
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-50 mg) may be beneficial for ¹³C NMR due to its lower natural abundance.

  • Instrument Setup:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This will show all carbon signals as singlets.[12]

    • Perform DEPT-90 and DEPT-135 experiments. These are standard pulse sequences available on modern NMR spectrometers.[13]

  • Data Processing and Analysis:

    • Process the spectra similarly to the ¹H NMR data.

    • Correlate the signals from the broadband-decoupled ¹³C spectrum with the information from the DEPT experiments to definitively assign the carbon types (CH, CH₂, CH₃).

2D NMR Spectroscopy: Connecting the Dots

For more complex molecules where signals in 1D spectra may overlap, two-dimensional (2D) NMR techniques are invaluable for establishing connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[1][14] In an N-propyl system, you would expect to see cross-peaks connecting the signals of the three adjacent methylene and methyl groups. In an N-isopropyl system, a cross-peak will be observed between the CH proton and the two equivalent methyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[1][14] It provides a clear picture of which protons are bonded to which carbons, confirming the CH vs. CH₂ nature of the carbon attached to the nitrogen.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away.[1][15] This can be particularly useful in complex structures to confirm the long-range connectivity of the N-alkyl group to the rest of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of their through-bond connectivity.[16][17] For differentiating N-propyl and N-isopropyl isomers, NOESY can help to determine the conformation of the molecule and confirm spatial proximities, which can be different for the two isomers.[18][19]

Mass Spectrometry: The Fragmentation Fingerprint

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While constitutional isomers have the same molecular mass, their fragmentation patterns upon ionization can be distinct, serving as a "fingerprint" for each isomer.[20][21]

Distinguishing Features in Mass Spectrometry:

The primary differentiation arises from the stability of the carbocations formed upon fragmentation.

  • N-Propyl Isomers: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines.[22] For an N-propyl group, this would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a prominent fragment ion.

  • N-Isopropyl Isomers: Alpha-cleavage in an N-isopropyl group would involve the loss of a methyl radical (•CH₃, 15 Da), which is less favorable than the loss of an ethyl radical. However, the formation of a secondary carbocation after cleavage is more stable. The fragmentation of synthetic cannabinoids containing isopropyl groups has been studied, and often involves cleavage of the C-N bond.[23][24]

Expert Insight: The specific fragmentation patterns can be highly dependent on the overall structure of the molecule and the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).[25] Therefore, comparing the spectra of both authentic isomer standards is the most reliable approach.

Experimental Protocol: Mass Spectrometry (GC-MS Example)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrument Setup (GC-MS with EI):

    • Inject the sample into a gas chromatograph (GC) to separate it from any impurities.

    • The separated analyte enters the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular ion and fragments.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•).

    • Analyze the m/z values and relative intensities of the fragment ions.

    • Compare the fragmentation pattern to known spectra of N-propyl and N-isopropyl compounds or propose fragmentation pathways to account for the observed peaks.

Infrared (IR) Spectroscopy: A Complementary View

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of N-propyl and N-isopropyl isomers will be very similar, subtle differences in the C-H bending and stretching regions can sometimes be used for differentiation.

Distinguishing Features in IR Spectroscopy:
  • "Isopropyl Split": A characteristic feature for an isopropyl group is the presence of a doublet in the C-H bending region, typically around 1370 cm⁻¹ and 1385 cm⁻¹.[26] This split is due to the symmetric and asymmetric bending vibrations of the two methyl groups. An N-propyl group will show a single C-H bending absorption in this region.

  • CH Stretching Region: The C-H stretching region (around 2800-3000 cm⁻¹) can also show subtle differences, but this area is often congested and can be difficult to interpret definitively without reference spectra.[27]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Acquire a background spectrum of the empty sample compartment or ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the key functional group absorptions.

    • Carefully examine the C-H bending region (around 1350-1470 cm⁻¹) for the characteristic isopropyl split.[26]

Decision-Making Workflow

The following flowchart illustrates a logical approach to selecting the appropriate spectroscopic method(s) for differentiating N-isopropyl isomers.

G start Start: Isomer Differentiation nmr_1h ¹H NMR start->nmr_1h Primary Method ms Mass Spectrometry start->ms Orthogonal Method ir IR Spectroscopy start->ir Supporting Evidence ambiguous Ambiguous Result nmr_1h->ambiguous complex_structure Complex Molecule or Overlapping Signals? nmr_1h->complex_structure nmr_13c ¹³C NMR & DEPT conclusive Conclusive Identification nmr_13c->conclusive ms->conclusive ir->conclusive nmr_2d 2D NMR (COSY, HSQC, etc.) nmr_2d->conclusive ambiguous->nmr_13c Confirm Carbon Skeleton complex_structure->nmr_2d Yes complex_structure->conclusive No

Caption: A workflow for selecting spectroscopic methods to differentiate N-isopropyl isomers.

Conclusion

The differentiation of N-isopropyl and N-propyl isomers is a readily achievable task with the right spectroscopic tools. ¹H NMR spectroscopy, with its characteristic splitting patterns, often provides the most straightforward and conclusive evidence. For confirmation, ¹³C NMR with DEPT experiments offers an unambiguous determination of the carbon skeleton. In cases of more complex molecules, 2D NMR techniques are indispensable for elucidating detailed connectivity. Mass spectrometry and IR spectroscopy serve as powerful orthogonal and complementary methods, respectively, providing additional confidence in the structural assignment. By understanding the principles and experimental nuances of each technique, researchers can confidently and efficiently distinguish between these important constitutional isomers.

References

  • Vertex AI Search. (n.d.). 1H NMR:Spin-Splitting Patterns Explained.
  • Brooks/Cole Publishing Company. (2000). Common 1 H NMR Splitting Patterns.
  • Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.
  • Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT.
  • YouTube. (2021, May 16). Lec16 - 1H NMR: Splitting of Common Substituents.
  • YouTube. (2020, June 15). Using Common Fragments to Distinguish between Constitutional Isomers.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate).
  • Vertex AI Search. (2026, January 15). Understanding Constitutional and Structural Isomers: A Deep Dive Into Molecular Diversity.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Creative Biostructure. (n.d.). DEPT and APT NMR Service.
  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?.
  • Pearson. (2023, October 29). Draw the expected results of a DEPT sequence for the molecules sh....
  • ResearchGate. (n.d.). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region.
  • ResearchGate. (2015, October 8). What is the best 2D NMR technique that is useful to differentiate the 2' and3'- substituted OH's on ribose sugar?.
  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
  • Spectroscopy Infrared Spectra. (n.d.).
  • ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE).
  • University of Missouri. (2018, August 8). NOESY and ROESY.
  • PubMed. (2016, January 15). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32.
  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
  • Chemistry LibreTexts. (2019, July 24). 6.1: Interpreting C-13 NMR Spectra.
  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol - (1-propanol).
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 3-[isopropyl(methyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Ethyl 3-[isopropyl(methyl)amino]propanoate is a


-amino acid ester commonly used as a pharmaceutical building block. Its dual functionality—containing both a basic tertiary amine and a lipophilic ester—dictates its specific disposal requirements.

Unlike simple organic solvents, this compound presents a hybrid hazard : it is combustible (ester moiety) and potentially corrosive or caustic (amine moiety). Improper disposal into standard acidic waste streams can result in dangerous exothermic neutralization or hydrolysis, releasing ethanol and the free amino acid.

Chemical Identity & Hazard Characterization
ParameterTechnical SpecificationOperational Implication
Chemical Name Ethyl 3-[isopropyl(methyl)amino]propanoatePrimary Identifier for Labels
Functional Groups Tertiary Amine, Ethyl EsterBasic (High pH), Combustible
Molecular Formula

High Carbon/Nitrogen content (High BTU)
Physical State Liquid (Standard STP)Requires secondary containment
Primary Hazards H226 (Flammable Liquid), H314/H315 (Skin Corr/Irrit)D001 (Ignitable), Potential D002 (Corrosive)
Solubility Organic Solvents (High), Water (Moderate/Hydrolysis risk)DO NOT dispose via sink/drain

Waste Stream Segregation (The "Why" and "How")

Effective disposal relies on strict segregation at the point of generation. You must prevent the mixing of this basic organic liquid with incompatible streams.

Critical Incompatibilities
  • Strong Acids (Oxidizing): Mixing with Nitric Acid (

    
    ) or Perchloric Acid (
    
    
    
    ) can cause violent oxidation of the amine and ester groups, leading to fire or explosion.
  • Strong Acids (Non-Oxidizing): Mixing with Hydrochloric Acid (

    
    ) or Sulfuric Acid (
    
    
    
    ) will result in an immediate exothermic acid-base neutralization. While less explosive, the heat generated can boil off volatile solvents in the waste container, over-pressurizing the vessel.
  • Aqueous Bases: Prolonged storage with aqueous hydroxide bases will hydrolyze the ester, changing the chemical composition of the waste and potentially altering its flammability profile.

Recommended Waste Stream: Non-Halogenated Organic (Basic/Neutral)
  • Primary Path: High-Temperature Incineration (Fuel Blending).

  • Justification: The high BTU value of the ethyl and isopropyl groups makes this an excellent candidate for fuel blending at licensed TSDFs (Treatment, Storage, and Disposal Facilities). Incineration ensures the complete thermal destruction of the nitrogen backbone, preventing environmental leaching.

Step-by-Step Disposal Protocol

This protocol is a self-validating system. You must verify the state of the waste at each step before proceeding.

Phase 1: Collection & Stabilization
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste stream contains other corrosive impurities.

  • Headspace Rule: Fill containers only to 90% capacity. Leave 10% headspace for vapor expansion, especially critical for amines which can have significant vapor pressure.

  • Labeling: Immediately apply a hazardous waste label.

    • Constituents: "Ethyl 3-[isopropyl(methyl)amino]propanoate, Ethanol (if used as solvent)."

    • Hazards: Check "Flammable" and "Corrosive/Irritant."[1]

Phase 2: RCRA Classification (USA Specific)

Under 40 CFR 261, this material must be classified to ensure legal transport.

  • D001 (Ignitability): Applicable if the flash point is

    
     (
    
    
    
    ).[2] Given the ester structure, assume D001 unless experimentally verified otherwise [1].
  • D002 (Corrosivity): Applicable if the pH is

    
    .[3] Even if pH is lower, manage as alkaline organic waste [2].
    
Phase 3: Storage (Satellite Accumulation Area)
  • Store in a cool, well-ventilated flammable cabinet.

  • Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the volume.

  • Segregation: Physically separate this container from "Acidic Organic Waste" streams.

Phase 4: Final Disposal via TSDF
  • Contract a licensed hazardous waste hauler.

  • Disposal Method Code: H061 (Incineration) or H050 (Energy Recovery).

  • Manifesting: Ensure the Safety Data Sheet (SDS) accompanies the manifest to inform the incineration plant of the nitrogen content (NOx generation potential).

Emergency Spill Response

In the event of a spill, speed and the correct choice of absorbent are vital.

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is large (>500mL) and in a confined space, respiratory protection is required due to amine vapors.

  • Containment: Dike the spill with an inert absorbent.

    • Recommended: Vermiculite, Diatomaceous Earth, or Sand.

    • Avoid: Acidic clay absorbents if the amine concentration is high, as this can generate heat.

  • Cleanup: Scoop material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Contains Ethyl 3-[isopropyl(methyl)amino]propanoate)."

  • Decontamination: Wash the surface with a dilute soap solution. Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).

Decision Logic & Workflow Visualization

The following diagram outlines the operational decision tree for disposing of this specific amino-ester.

DisposalWorkflow Start Waste Generation: Ethyl 3-[isopropyl(methyl)amino]propanoate CheckSolvent Is it dissolved in a solvent? Start->CheckSolvent Halogenated Is the solvent Halogenated? (e.g., DCM, Chloroform) CheckSolvent->Halogenated Yes PHCheck Check pH / Basicity CheckSolvent->PHCheck No (Pure) StreamA Stream A: Halogenated Organic (Segregate from Acids) Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic (High BTU / Fuel Blending) Halogenated->StreamB No Labeling Labeling: 'Flammable', 'Basic/Irritant' Codes: D001 StreamA->Labeling StreamB->Labeling PHCheck->StreamB Assign Stream Storage Satellite Accumulation: Secondary Containment (No Acids nearby) Labeling->Storage TSDF Final Disposal: Incineration (H061) Storage->TSDF

Figure 1: Operational decision tree for the segregation and disposal of amino-ester waste.

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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Navigating the Safe Handling of Ethyl 3-[isopropyl(methyl)amino]propanoate: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: February 2026

The primary directive of this guide is to empower you with the knowledge to work safely. The information herein is synthesized from established safety protocols and data from analogous compounds, providing a trustworthy foundation for your laboratory practices.

Immediate Hazard Assessment: What the Analog Tells Us

Due to the absence of a specific Safety Data Sheet for Ethyl 3-[isopropyl(methyl)amino]propanoate, we will extrapolate from the known hazards of Ethyl 3-(methylamino)propanoate. The structural similarity suggests a comparable hazard profile. The known hazards for the analog are significant and demand respect:

  • Flammable Liquid and Vapor: The compound is expected to be flammable, posing a fire risk in the presence of ignition sources.

  • Severe Skin Burns and Eye Damage: This is a critical hazard, indicating that the chemical is corrosive and can cause significant tissue damage upon contact.

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.

These hazards dictate a stringent approach to personal protective equipment (PPE) and handling procedures.

Core Protective Measures: Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical component of a comprehensive safety strategy. The following recommendations are based on the anticipated hazards of Ethyl 3-[isopropyl(methyl)amino]propanoate.

A. Eye and Face Protection: Shielding Against Corrosive Splashes

Given the high risk of severe eye damage, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are essential whenever handling the liquid.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or when heating), a full-face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.

B. Hand Protection: The Critical Barrier

The corrosive nature of this compound necessitates the use of chemical-resistant gloves.

  • Glove Selection: No single glove material is impervious to all chemicals. For organic esters and amines, butyl rubber or laminate (e.g., SilverShield/4H®) gloves are often recommended for extended contact. Nitrile gloves may offer adequate protection for incidental contact, but breakthrough times should be verified with the glove manufacturer. Always inspect gloves for signs of degradation or punctures before use.

  • Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of gloves (double gloving) is a prudent measure. This can provide additional protection in the event the outer glove is compromised.

C. Body Protection: Preventing Skin Contact

To prevent skin contact and potential burns, appropriate protective clothing is required.

  • Laboratory Coat: A flame-resistant laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full Body Protection: For large-scale operations or in the event of a spill, a chemical-resistant suit may be necessary.

D. Respiratory Protection: Safeguarding Your Lungs

All work with Ethyl 3-[isopropyl(methyl)amino]propanoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Outside of a Fume Hood: If work must be performed outside of a fume hood (a practice that should be strongly discouraged), a risk assessment must be conducted to determine the appropriate level of respiratory protection. This may range from an air-purifying respirator with organic vapor cartridges to a supplied-air respirator, depending on the potential for exposure.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk.

Safe Handling Protocol
  • Preparation:

    • Ensure the work area is clean and free of clutter.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station, safety shower, and fire extinguisher before beginning work.

    • Have appropriate spill cleanup materials readily available.

  • Handling:

    • Don the appropriate PPE as outlined in the table below.

    • Always handle the chemical within a certified chemical fume hood.

    • Use compatible equipment and glassware (e.g., borosilicate glass).

    • Keep containers closed when not in use.

  • Post-Handling:

    • Decontaminate the work surface with a suitable solvent, followed by washing with soap and water.

    • Carefully remove PPE to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan
  • Waste Characterization: All waste containing Ethyl 3-[isopropyl(methyl)amino]propanoate must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Disposal Route: Dispose of chemical waste through your institution's designated hazardous waste management program. Do not pour this chemical down the drain.

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale (<10 mL) Handling in a Fume Hood Chemical Splash GogglesChemical-Resistant Gloves (Nitrile for incidental contact)Flame-Resistant Lab CoatNot typically required
Medium-Scale (10-100 mL) Handling in a Fume Hood Chemical Splash Goggles and Face ShieldChemical-Resistant Gloves (Butyl rubber or laminate recommended)Flame-Resistant Lab Coat and Chemical-Resistant ApronNot typically required
Large-Scale (>100 mL) or High-Splash Risk Operations Chemical Splash Goggles and Face ShieldDouble-gloved with Chemical-Resistant Gloves (Butyl rubber or laminate)Chemical-Resistant SuitRisk assessment required
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty Chemical-Resistant GlovesChemical-Resistant SuitAir-Purifying Respirator with Organic Vapor Cartridges (minimum)

Decision-Making for PPE Selection

The following diagram illustrates the logical flow for selecting the appropriate level of PPE.

PPE_Decision_Tree start Start: Handling Ethyl 3-[isopropyl(methyl)amino]propanoate fume_hood Work in a certified chemical fume hood? start->fume_hood scale Scale of Operation? fume_hood->scale Yes no_hood Work outside a fume hood (Strongly Discouraged) fume_hood->no_hood No small_scale Small Scale (<10mL) scale->small_scale medium_scale Medium Scale (10-100mL) scale->medium_scale large_scale Large Scale (>100mL) or high splash risk scale->large_scale ppe_small Minimum PPE: - Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_medium Enhanced PPE: - Goggles & Face Shield - Butyl/Laminate Gloves - Lab Coat & Apron medium_scale->ppe_medium ppe_large Maximum PPE: - Goggles & Face Shield - Double Gloves (Butyl/Laminate) - Chemical Suit large_scale->ppe_large respirator Mandatory Respiratory Protection & Full PPE. Conduct Risk Assessment. no_hood->respirator

Caption: PPE selection workflow for handling Ethyl 3-[isopropyl(methyl)amino]propanoate.

Conclusion: A Culture of Safety

References

  • PubChem. Ethyl 3-(methylamino)propanoate. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. Safety Data Sheet. Sigma-Aldrich. (Please note: this is a general reference to the type of document that should be consulted. A specific, stable URL for the analog's SDS is not available, but SDSs are accessible through the supplier's website).
  • 3M. Safety Data Sheet. 3M. (This is a general reference to an example of a safety data sheet that outlines handling and storage precautions). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.